molecular formula C16H33I B8196574 7-(Iodomethyl)pentadecane

7-(Iodomethyl)pentadecane

Cat. No.: B8196574
M. Wt: 352.34 g/mol
InChI Key: ISRPCLCPFYVEHU-UHFFFAOYSA-N
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Description

7-(Iodomethyl)pentadecane is a useful research compound. Its molecular formula is C16H33I and its molecular weight is 352.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Iodomethyl)pentadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Iodomethyl)pentadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(iodomethyl)pentadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33I/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRPCLCPFYVEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical Properties of Long-Chain Iodoalkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain iodoalkanes (


 to 

and beyond) represent a unique class of alkyl halides where the physicochemical behavior is governed by a competition between the massive, polarizable iodine terminus and the lipophilic hydrocarbon tail. Unlike their shorter homologues, these molecules exhibit solid-state polymorphism, distinct odd-even effects in phase transitions, and surface-active phenomena critical for lipid-based drug delivery systems and self-assembled monolayers (SAMs).

This guide synthesizes the thermodynamic, volumetric, and structural properties of these compounds, providing researchers with the mechanistic insights necessary for their application in high-precision synthetic chemistry and materials science.

Molecular Architecture & Intermolecular Forces

The physical properties of long-chain iodoalkanes are dictated by two primary structural features: the polarizable C–I bond and the conformation of the alkyl chain .

The Iodine Terminus

The iodine atom is large (Van der Waals radius


 Å) and highly polarizable (polarizability volume 

Å

). This leads to strong London dispersion forces, which are significantly greater than those in fluoro-, chloro-, or bromo-analogues.
  • Bond Length: The C–I bond is long (

    
     Å), resulting in a lower bond dissociation energy (
    
    
    
    kJ/mol), making these compounds reactive electrophiles but also susceptible to photolytic cleavage.
  • Dipole Moment: While the electronegativity difference is small, the long bond length creates a significant dipole moment (

    
     D), facilitating specific solute-solvent interactions.
    
Chain Conformation

In the solid state, long-chain iodoalkanes predominantly adopt an all-trans (anti-periplanar) zigzag conformation . This maximizes packing efficiency. The iodine atom, being bulkier than the methylene group (


), introduces a perturbation at the chain end, affecting the crystal lattice energy.

Phase Transition Thermodynamics

The melting and boiling points of iodoalkanes follow predictable trends based on molecular weight, but with superimposed fine-structure effects due to crystal packing.

The Odd-Even Effect

A critical phenomenon in the solid-state physics of these compounds is the odd-even effect .[1]

  • Even-numbered chains (e.g., 1-iodododecane, 1-iodohexadecane) pack more efficiently in the crystal lattice because the terminal methyl and iodine groups lie on opposite sides of the chain axis (in the all-trans conformation). This allows for tighter intermolecular interlocking.

  • Odd-numbered chains have both termini on the same side, creating a "looser" packing arrangement that lowers the lattice energy and, consequently, the melting point.

Quantitative Data Summary

The following table summarizes key physical data for representative long-chain iodoalkanes. Note the progression in melting point (MP) and density.[2][3]

CompoundCarbon ChainMW ( g/mol )MP (°C)BP (°C)Density (

@ 25°C)
Refractive Index (

)
1-Iodododecane

296.23-3159 (15 mmHg)1.2011.484
1-Iodotetradecane

324.2923175 (2 mmHg)1.1251.481
1-Iodohexadecane

352.3422-24206 (10 mmHg)1.1201.480
1-Iodooctadecane

380.3933-35195 (2 mmHg)1.110 (solid)1.478

Note on Density: Unlike short-chain alkyl iodides (which are significantly denser than water, e.g., iodomethane


), the density of long-chain iodoalkanes decreases as the chain length increases. This is because the "dilution" of the heavy iodine atom by the lighter methylene units dominates the volumetric property.
Visualization: Phase Transition Logic

The following diagram illustrates the causal relationship between molecular structure and observed phase transitions.

PhaseTransition Struct Molecular Structure (C12-C22) Chain Alkyl Chain Length (London Forces) Struct->Chain Iodine Iodine Polarizability (Dipole-Induced Dipole) Struct->Iodine Parity Chain Parity (Odd vs. Even) Struct->Parity Packing Crystal Packing Efficiency Chain->Packing BP Boiling Point (Tb) Chain->BP Dominant Factor Iodine->BP Parity->Packing Symmetry Effect Lattice Lattice Energy Packing->Lattice MP Melting Point (Tm) Lattice->MP

Figure 1: Causal pathway linking molecular features to macroscopic thermal properties. Note that Boiling Point is dominated by mass/dispersion forces, while Melting Point is heavily influenced by symmetry-driven packing efficiency.

Solubility & Solvation Behaviors

For drug development applications, understanding the solubility profile is critical. Long-chain iodoalkanes are lipophilic but possess a "soft" polarizable headgroup.

  • Water Solubility: Negligible (

    
     mg/L). The hydrophobic effect of the long alkyl tail overwhelms the weak dipole interaction of the C–I bond with water.
    
  • Organic Solvents:

    • High Solubility: Dichloromethane, Chloroform, Diethyl ether, THF, Toluene.

    • Moderate Solubility: Ethanol, Methanol (solubility decreases rapidly with chain length).

    • Solvation Mechanism: In non-polar solvents, solvation is driven by entropy (mixing of chains). In polar aprotic solvents, the iodine atom can act as a weak halogen-bond donor.

Experimental Protocols: Purification & Characterization

High-purity samples are essential for accurate physical property measurement. Long-chain iodoalkanes degrade upon exposure to light, releasing free iodine (


), which turns the sample yellow/brown and depresses the melting point.
Purification Protocol (Self-Validating)

Objective: Obtain colorless, chemically pure iodoalkane for physical characterization.

  • Dissolution: Dissolve the crude iodoalkane in diethyl ether or hexane.

  • Wash (Chemical Scavenging): Wash the organic phase with 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Mechanism:[3][4][5]

      
      .
      
    • Validation: The organic layer must turn from brown/yellow to colorless.

  • Wash (Neutralization): Wash with saturated Sodium Bicarbonate (

    
    ) to remove traces of HI.
    
  • Drying: Dry over anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Remove solvent under reduced pressure (Rotary Evaporator). Crucial: Keep bath temperature

    
     to prevent thermal degradation.
    
  • Stabilization: Store over a copper wire or copper turnings.

    • Mechanism:[3][4][5] Copper reacts with any liberated

      
       to form insoluble 
      
      
      
      , keeping the bulk liquid colorless.
Characterization Workflow

Workflow Sample Purified Sample Visual Visual Check (Colorless?) Sample->Visual Visual->Sample If Yellow (Re-wash) NMR 1H-NMR (Purity Check) Visual->NMR If Pass DSC DSC (Melting Point) NMR->DSC Refract Refractometry (Refractive Index) NMR->Refract

Figure 2: Quality control workflow ensuring sample integrity before physical property measurement.

Applications in Research & Development

Lipid-Based Drug Delivery

Long-chain iodoalkanes are primary reagents for alkylating heteroatoms (N, O, S) to attach lipid tails to hydrophilic drugs or polymers.

  • Mechanism:

    
     reaction. The iodide is an excellent leaving group, superior to bromide or chloride.
    
  • Use Case: Synthesis of phospholipid analogues or lipophilic prodrugs to enhance cell membrane permeability.

Surface Modification (SAMs)

While thiols are standard for gold surfaces, alkyl iodides are increasingly used for modifying silicon and germanium surfaces via radical mechanisms.

  • Process: UV-initiated cleavage of the C–I bond generates an alkyl radical (

    
    ) which reacts directly with surface dangling bonds.
    

References

  • PubChem. 1-Iodododecane | C12H25I.[6] National Library of Medicine. [Link]

  • Yang, Z., et al. (2016). Dynamic Odd-Even Effect in Liquid n-Alkanes Near Their Melting Points. Angewandte Chemie International Edition. [Link]

  • ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. (Discusses alkyl iodide usage in drug scaffolds). [Link]

Sources

Technical Guide: 7-(Iodomethyl)pentadecane (2-Hexyldecyl Iodide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(Iodomethyl)pentadecane (systematically known as 1-iodo-2-hexyldecane ) is a critical branched alkylating agent used in the synthesis of advanced functional materials, including organic semiconductors (OPV) and lipid nanoparticles (LNP) for mRNA delivery. Its specific "swallow-tail" branching pattern—comprising a C10 backbone with a C6 branch at the


-position—imparts unique steric properties that disrupt crystallization and enhance the solubility of conjugated polymers and the fluidity of lipid bilayers.

This guide details the physicochemical properties, validated synthesis protocols, and handling requirements for this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule is formally a pentadecane chain substituted at the 7-position with an iodomethyl group.[1][2][3][4][5] However, in synthetic contexts, it is almost exclusively referred to as 2-hexyldecyl iodide , derived from the corresponding Guerbet alcohol (2-hexyldecanol).

Core Data Table[2][5]
PropertyValue
IUPAC Name 7-(Iodomethyl)pentadecane
Common Name 2-Hexyldecyl iodide; 1-Iodo-2-hexyldecane
CAS Number 1044598-79-9
Molecular Formula C₁₆H₃₃I
Molecular Weight 352.34 g/mol
Exact Mass 352.163 Da
Physical State Colorless to light yellow liquid
Solubility Immiscible with water; soluble in hexane, DCM, THF, toluene
Density ~1.12 g/mL (Estimated based on alkyl iodide homologs)
Boiling Point >300°C (atmospheric); typically distilled at ~160-170°C / 0.1 mmHg

Synthetic Methodology

The synthesis of 7-(Iodomethyl)pentadecane typically proceeds via the Guerbet Alcohol route. The branched alcohol (2-hexyldecanol) is first synthesized or procured, then converted to the iodide.

Route Analysis: Alcohol to Iodide Conversion

Direct hydroiodic acid (HI) treatment is discouraged for branched alcohols due to the high risk of carbocation rearrangement and elimination (alkene formation). Two preferred protocols ensure regiochemical integrity:

  • Appel Reaction (I₂ / PPh₃): Rapid, mild, but generates triphenylphosphine oxide byproduct which can be difficult to remove from greasy alkyl chains.

  • Mesylation / Finkelstein (MsCl

    
     NaI):  Two-step, highly reliable, scalable, and easier purification. This is the recommended protocol for high-purity applications. 
    
Detailed Protocol: The Mesylate/Finkelstein Pathway
Step 1: Activation (Mesylation)

Reaction: 2-Hexyldecanol + MsCl


 2-Hexyldecyl methanesulfonate
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere, 0°C ice bath.

  • Reagents:

    • 2-Hexyldecanol (1.0 eq) dissolved in dry Dichloromethane (DCM) [0.5 M].

    • Triethylamine (Et₃N) (1.5 eq).[6]

    • Methanesulfonyl chloride (MsCl) (1.2 eq).

  • Procedure:

    • Add Et₃N to the alcohol solution.

    • Add MsCl dropwise over 30 mins, maintaining temp < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: TLC (Hexane:EtOAc 8:1) should show consumption of alcohol.

  • Workup: Wash with cold 1M HCl, then sat. NaHCO₃, then brine.[6] Dry organic layer over MgSO₄.[6][7][8] Concentrate to yield the crude mesylate (pale yellow oil).[6] Do not distill; use directly.

Step 2: Displacement (Finkelstein Iodination)

Reaction: 2-Hexyldecyl mesylate + NaI


 2-Hexyldecyl iodide
  • Setup: Round-bottom flask with reflux condenser.

  • Reagents:

    • Crude Mesylate (from Step 1).

    • Sodium Iodide (NaI) (2.0 eq) – Must be dry.

    • Solvent: Acetone (0.5 M) or 2-Butanone (MEK) for higher reflux temp.

  • Procedure:

    • Dissolve mesylate in solvent. Add NaI.

    • Reflux for 12–18 hours. (Precipitate of NaOMs/NaCl will form).

    • Monitor: GC-MS or TLC.

  • Workup:

    • Cool, filter off solids.[9][10] Concentrate filtrate.

    • Redissolve residue in Hexane/Ether. Wash with 10% Na₂S₂O₃ (to remove free iodine color), then water.

    • Dry over MgSO₄ and concentrate.[6]

  • Purification: Flash column chromatography (100% Hexane) or high-vacuum distillation.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from the raw Guerbet alcohol to the final alkylating agent, highlighting the critical decision points.

SynthesisWorkflow Start Start: 2-Hexyldecanol (C16 Guerbet Alcohol) Decision Route Selection Start->Decision Appel Method A: Appel Reaction (I2, PPh3, Imidazole) Decision->Appel Fast / Small Scale Mesylate Method B (Recommended): Mesylation (MsCl, Et3N, DCM) Decision->Mesylate Robust / Scalable Byproduct Issue: Ph3P=O Removal (Difficult for lipids) Appel->Byproduct Final Product: 7-(Iodomethyl)pentadecane (>98% Purity) Appel->Final Intermediate Intermediate: 2-Hexyldecyl Mesylate Mesylate->Intermediate Activation Finkelstein Finkelstein Reaction (NaI, Acetone, Reflux) Intermediate->Finkelstein Substitution Finkelstein->Final Purification

Figure 1: Comparative synthetic pathways for 7-(Iodomethyl)pentadecane. Method B (Green path) is preferred for high-purity lipid synthesis to avoid difficult phosphorus byproducts.

Applications & Mechanism

Lipid Nanoparticles (LNP)

In LNP formulations (e.g., for RNA delivery), this molecule is used to attach the hydrophobic tail to the ionizable amine headgroup.

  • Mechanism: The branched "swallow-tail" structure creates a cone-shaped lipid geometry. This promotes the formation of non-lamellar phases (like the inverted hexagonal phase,

    
    ), which is crucial for endosomal escape  of the genetic payload.
    
  • Reaction:

    
     (Tertiary Amine Synthesis).
    
Organic Photovoltaics (OPV)

Used to alkylate conjugated polymer backbones (e.g., polythiophenes).

  • Mechanism: The bulky 2-hexyldecyl side chain prevents excessive

    
    -
    
    
    
    stacking of the polymer backbone. This increases solubility in processing solvents (chlorobenzene) without completely destroying the charge-transport pathways.

Safety & Handling

  • Hazard Class: Alkylating Agent.

  • Risk: Potential carcinogen/mutagen. Causes skin and eye irritation.

  • Storage: Light sensitive. Store at 2–8°C in amber glass. Stabilize with Copper turnings if storing for long periods to scavenge free iodine.

  • Spill Cleanup: Treat with aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize iodine, then absorb with inert material.

References

  • Sigma-Aldrich. 7-(Iodomethyl)pentadecane Product Sheet. CAS 1044598-79-9.[1][2][3][4][5] Available at:

  • PubChem. 7-(Iodomethyl)pentadecane Compound Summary. National Library of Medicine. Available at: [1]

  • Organic Syntheses.Preparation of Alkyl Iodides via Finkelstein Reaction. Org. Synth. Coll. Vol. 2, p. 322.
  • ChemicalBook. 2-Hexyl-1-decanol Synthesis and Derivatives. Available at:

  • GuideChem. Properties and Suppliers of 7-(Iodomethyl)pentadecane. Available at:

Sources

Methodological & Application

Protocol for alkylation of amines with 7-(Iodomethyl)pentadecane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Alkylation of Amines using 7-(Iodomethyl)pentadecane

Executive Summary & Strategic Context

This application note details the protocol for alkylating secondary or primary amines using 7-(Iodomethyl)pentadecane . This specific reagent is a "swallowtail" branched alkylating agent, structurally analogous to the hydrophobic tails found in clinically approved ionizable lipids (e.g., ALC-0315, SM-102) used in mRNA-LNP formulations.

Why this matters: The 7-(iodomethyl)pentadecane motif introduces a specific steric bulk (


-branching) that is critical for LNP endosomal escape. However, this same steric bulk significantly retards the kinetics of nucleophilic substitution (

), making standard alkylation protocols (e.g., room temperature, weak bases) ineffective.

The Challenge:

  • Steric Hindrance: The branching at the C7 position creates "F-strain" (front strain) that hinders the approach of the amine nucleophile.

  • Solubility Mismatch: The highly lipophilic tail requires non-polar or dipolar aprotic solvents, while amine salts are often polar.

  • Elimination Risk: While primary iodides are resistant to elimination, the steric bulk and high temperatures required can promote E2 elimination to the alkene (7-methylenepentadecane) if base strength is uncontrolled.

Chemical Theory & Mechanistic Insight

The reaction follows a bimolecular nucleophilic substitution (


) mechanism. Unlike linear alkyl halides (e.g., 1-iodohexadecane), the transition state for 7-(iodomethyl)pentadecane is crowded.

Critical Process Parameters (CPPs):

  • Leaving Group: Iodide is the optimal leaving group (weakest bond, best stability). Do not substitute for bromide or chloride without adding a Finkelstein catalyst (KI).

  • Base Selection: We utilize Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
    • Why: Organic bases like DIPEA or TEA often act as nucleophiles themselves or promote elimination in hindered systems. Inorganic carbonate bases in DMF provide a "heterogeneous surface" effect that favors alkylation over elimination.

  • Solvent System: N,N-Dimethylformamide (DMF) is the gold standard here. It solvates the cation (

    
    ), leaving the carbonate anion "naked" and more basic, while dissolving the lipophilic alkyl iodide.
    

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, decision points, and purification strategy.

G Start Start: Reagent Prep Mix Dissolve Amine & Alkyl Iodide Solvent: Anhydrous DMF Start->Mix Base Add Base (K2CO3) Stoichiometry: 2.5 equiv Mix->Base Heat Reaction: 80°C, 24-48h Argon Atmosphere Base->Heat Monitor Monitor (TLC/LC-MS) Target: Disappearance of Amine Heat->Monitor Decision Complete? Monitor->Decision Decision->Heat No (Add time) Workup Workup: Dilute w/ Et2O, Wash w/ Brine Decision->Workup Yes Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Final Product: Ionizable Lipid Purify->Final

Caption: Workflow for the steric-demanding alkylation of amines with 7-(Iodomethyl)pentadecane.

Detailed Protocol: Synthesis of Branched Lipid

Reagents & Equipment Table:

ComponentSpecificationRoleNotes
Substrate Secondary Amine (e.g., 4-(dimethylamino)butanoic acid ester)NucleophileEnsure free base form (not HCl salt).
Reagent 7-(Iodomethyl)pentadecane ElectrophileThe "Tail". Use 1.1 - 1.2 equivalents.
Base Potassium Carbonate (

)
BaseAnhydrous, granular (grind if necessary).
Solvent DMF (Anhydrous)SolventWater content <0.05% to prevent hydrolysis.
Atmosphere Argon or NitrogenInert GasPrevents oxidation of amine at high temp.
Step-by-Step Methodology

1. Preparation (0 min):

  • Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Argon.

2. Dissolution (15 min):

  • Add the Amine substrate (1.0 mmol, 1.0 equiv) to the flask.

  • Add Anhydrous DMF (5.0 mL, 0.2 M concentration). Note: High concentration helps kinetics.

  • Add 7-(Iodomethyl)pentadecane (1.2 mmol, 1.2 equiv).

    • Expert Tip: If the iodide is viscous, warm it slightly to ensure accurate transfer.

3. Activation (5 min):

  • Add

    
      (2.5 mmol, 2.5 equiv) in one portion.
    
  • Seal the flask with a septum and secure with a copper wire or clip.

4. Reaction (24 - 48 hours):

  • Place the flask in an oil bath pre-heated to 80°C .

  • Stir vigorously (800 RPM). The suspension of base must be well-agitated.

  • Monitoring: Check TLC after 12 hours.[1] The branched iodide reacts slowly. You will likely see a spot-to-spot conversion.

    • Stain: Use Dragendorff’s reagent (for tertiary amines) or PMA stain (for lipids).

5. Workup (30 min):

  • Cool the mixture to room temperature.

  • Dilute with Diethyl Ether (

    
    )  (50 mL) or Ethyl Acetate. Note: Ether is preferred for lipid extraction as it separates faster from water.
    
  • Wash the organic layer with Water (3 x 20 mL) to remove DMF.

  • Wash with Brine (1 x 20 mL).

  • Dry over

    
    , filter, and concentrate under reduced pressure.
    

6. Purification:

  • Perform Flash Column Chromatography on Silica Gel.

  • Eluent: Hexanes/Ethyl Acetate (Gradient 0% to 20% EtOAc).

  • Note: The unreacted 7-(Iodomethyl)pentadecane is non-polar and will elute first (near solvent front). The amine product will be more polar.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Steric hindrance is stalling the reaction.Increase temperature to 95°C. Switch solvent to Acetonitrile (reflux) if DMF is difficult to remove, though DMF is hotter.
Elimination Product Observed Base is too strong or temperature too high.Switch base to

(Cesium is larger, softer cation, often improves

vs E2 ratio). Lower temp to 60°C and extend time to 72h.
Polyalkylation Primary amine substrate used.[2][3][4][5]If mono-alkylation is desired, use a large excess of amine (5 equiv) and recycle the unreacted amine.
Emulsion during Workup Amphiphilic nature of product (Lipid + Amine).Saturate the aqueous phase with NaCl. Use

instead of Ether if emulsion persists.

References & Authoritative Grounding

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy. (Foundational work on lipid tail structure-activity relationships).

  • Pfizer/BioNTech Patent WO2021213924. "Novel Lipids and Lipid Nanoparticle Formulations." (Describes the synthesis of ALC-0315 analogs using alkylation strategies).

  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology. (Establishes the "Lipidoid" synthesis via alkylation of amines).

  • BenchChem Application Note. "Experimental procedure for N-alkylation of primary amines." (General protocols for alkyl halide substitution).

Safety Data (SDS Summary)

  • 7-(Iodomethyl)pentadecane: Potential skin irritant. Alkylating agents are suspected carcinogens. Handle in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Double glove (Nitrile) or use Laminate gloves.

  • Waste: Segregate halogenated organic waste.

Sources

7-(Iodomethyl)pentadecane in the synthesis of quaternary ammonium salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-(Iodomethyl)pentadecane in the Synthesis of Quaternary Ammonium Salts

Abstract & Introduction

This application note details the use of 7-(iodomethyl)pentadecane (CAS: 1044598-79-9) as a critical alkylating agent in the synthesis of high-value Quaternary Ammonium Salts (QAS). While QAS are traditionally viewed as simple surfactants, this specific branched alkyl iodide is increasingly vital in the development of Ionizable Cationic Lipids for Lipid Nanoparticles (LNPs), the delivery vehicles for mRNA therapeutics (e.g., COVID-19 vaccines, gene editing therapies).[1]

The "Butterfly" Tail Effect: 7-(Iodomethyl)pentadecane is a derivative of a Guerbet alcohol (2-hexyldecanol). Structurally, it possesses a C16 backbone with a specific branching pattern (C6/C8 split at the


-position).[1] Unlike linear alkyl chains (e.g., stearyl), this "butterfly" or "swallow-tail" geometry prevents tight packing of the lipid bilayer.[1] This induces a cone-shaped molecular geometry in the resulting lipid, which is mechanistically essential for:
  • Membrane Fluidity: Preventing crystallization of the LNP at storage temperatures.

  • Endosomal Escape: Facilitating the transition from lamellar (

    
    ) to inverted hexagonal (
    
    
    
    ) phases, enabling the release of genetic cargo into the cytoplasm.[1]

Chemical Identity & Properties

PropertySpecificationNotes
IUPAC Name 1-iodo-2-hexyldecaneAlso referred to as 7-(iodomethyl)pentadecane.[2][3]
Formula

Molecular Weight 352.34 g/mol
Appearance Colorless to pale yellow oilYellowing indicates oxidation (

formation).
Boiling Point ~341°C (predicted)High vacuum distillation required for purification.
Solubility Hexane, DCM, THFInsoluble in water; limited solubility in cold MeOH.[1]
Reactivity Moderate Electrophile

-branching creates steric hindrance, slowing

rates compared to linear iodides.

Mechanistic Insight: The Steric Challenge

The synthesis of QAS using 7-(iodomethyl)pentadecane proceeds via the Menschutkin Reaction , an


 nucleophilic substitution where a tertiary amine attacks the alkyl iodide.[1]

The


-Branching Penalty: 
Unlike methyl iodide (a rapid alkylator), 7-(iodomethyl)pentadecane has a chiral center at the 

-carbon (C2 relative to iodine).[1] The bulky hexyl and octyl chains create significant steric hindrance around the electrophilic carbon.[1]
  • Consequence: The reaction rate is 10–50x slower than with linear alkyl halides.

  • Risk: Extended heating required to drive conversion increases the risk of Hofmann Elimination (E2 reaction), producing the unwanted alkene (2-hexyldec-1-ene) and hydroiodic acid (HI).[1]

Self-Validating Control:

  • Monitoring: The disappearance of the characteristic

    
     doublet at 
    
    
    
    ppm in
    
    
    -NMR is the primary metric for conversion.[1]
  • Side-Product Check: Appearance of vinylic protons at

    
     ppm indicates thermal elimination (E2), signaling the reaction temperature is too high.[1]
    
Diagram 1: Reaction Mechanism & Steric Hindrance

MenschutkinMechanism Amine Tertiary Amine (Nucleophile) TS Transition State (Sterically Crowded) Amine->TS Attack (Slow) Iodide 7-(Iodomethyl)pentadecane (Electrophile) Iodide->TS Iodine Leaving QAS Quaternary Ammonium Salt (Product) TS->QAS S_N2 Substitution (Major Pathway) Elimination Side Product: Alkene (E2) TS->Elimination Heat > 80°C (Minor Pathway)

Caption: The


-branched alkyl chain creates steric crowding at the transition state, favoring 

only under controlled thermal conditions.[1]

Experimental Protocol: Synthesis of a Lipid-QAS

Objective: Synthesis of a cationic lipid (e.g., for LNP formulation) by quaternizing a tertiary amine headgroup with 7-(iodomethyl)pentadecane.

Reagents:

  • Substrate: Tertiary Amine (1.0 equiv) [e.g., DMA-ester or similar headgroup].

  • Alkylator: 7-(Iodomethyl)pentadecane (1.2 – 1.5 equiv). Excess is required due to slow kinetics.

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH). ACN is preferred for rate acceleration (polar aprotic).

  • Scavenger (Optional): Potassium Carbonate (

    
    ), anhydrous. Used if the amine is acid-sensitive, though Menschutkin is salt-free.[1]
    
Step-by-Step Methodology

1. Preparation (Inert Atmosphere):

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Purge with Argon or Nitrogen. Crucial: Alkyl iodides oxidize to

    
     in air/light, which can catalyze degradation.[1]
    

2. Reaction Setup:

  • Dissolve the Tertiary Amine (10 mmol) in anhydrous Acetonitrile (20 mL, 0.5 M concentration).

  • Add 7-(Iodomethyl)pentadecane (12-15 mmol).

  • Note: The mixture will likely be biphasic initially if the amine is polar and the lipid tail is non-polar.[1]

3. Thermal Activation:

  • Heat the mixture to reflux (80–82°C) .

  • Stir vigorously (1000 RPM) to ensure phase mixing until the solution becomes homogeneous (usually occurs as the amphiphilic product forms).

  • Timecourse: Due to steric hindrance, reaction times are typically 24–48 hours .[1]

4. In-Process Control (IPC):

  • At 24 hours, take a 50

    
     aliquot.[1]
    
  • Run TLC (Mobile phase: 10% MeOH in DCM). Stain with Dragendorff’s reagent (specific for quaternary ammoniums - turns orange).

  • Validation: If significant unreacted amine remains, continue reflux.[1]

5. Workup & Purification (The "Oiling Out" Challenge):

  • Challenge: The product is likely a viscous oil, not a crystal.[1]

  • Step A: Evaporate solvent under reduced pressure.

  • Step B (Solvent Wash): Dissolve the crude oil in a minimal amount of Hexane (dissolves unreacted iodide).[1]

  • Step C (Extraction): Extract the Hexane layer with Acetonitrile (extracts the polar QAS product).[1]

  • Step D (Flash Chromatography): If high purity (>99%) is needed for pharma use:

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient of DCM

      
       DCM:MeOH (90:10).
      
    • Note: The unreacted 7-(iodomethyl)pentadecane elutes in pure DCM (or Hexane); the QAS elutes with MeOH.[1]

Diagram 2: Synthesis & Purification Workflow

SynthesisWorkflow Start Reactants: Tertiary Amine + 7-(Iodomethyl)pentadecane Reflux Reflux in ACN (80°C, 24-48h) Argon Atmosphere Start->Reflux IPC IPC: TLC/NMR Check for Amine Reflux->IPC IPC->Reflux Incomplete Evap Evaporate Solvent (Crude Oil) IPC->Evap Complete Wash Hexane Wash (Removes excess Iodide) Evap->Wash Extract Acetonitrile Extraction (Isolates QAS) Wash->Extract Final Final Product: Viscous Lipid Oil Extract->Final

Caption: Workflow emphasizes the removal of excess lipophilic iodide via hexane washing, leveraging the amphiphilic nature of the QAS.

Troubleshooting & Storage

ObservationRoot CauseCorrective Action
Darkening (Brown/Red) Oxidation of Iodide to Iodine (

).
Wash organic phase with 10% Sodium Thiosulfate (

) solution. Store iodide over Copper foil.
Low Yield / Slow Rate Steric hindrance of the

-branch.
Switch solvent to DMF (higher T allowed, but harder to remove) or use a sealed tube at 90°C.
Alkene Formation E2 Elimination due to excessive basicity.Ensure no strong base (NaOH/KOH) is present. If using amine salts, use mild bases like

.[1]
Product is "Gummy" Residual solvent trapped in lipid tails.Dry under high vacuum (0.1 mbar) for >24h with gentle heating (40°C).

References

  • Ionizable Lipid Design: Cullis, P. R., & Hope, M. J. (2017).[1] Lipid Nanoparticle Systems for Enabling Gene Therapies.[4] Molecular Therapy. Link[1]

  • Menschutkin Reaction Kinetics: Abboud, J. L. M., et al. (1999). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry. Link

  • Guerbet Alcohol Derivatives: O'Lenick, A. J. (2001). Guerbet Chemistry. Surfactants: Strategic Personal Care Ingredients. Link

  • LNP Formulation Protocols: Kulkarni, J. A., et al. (2019). On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA.[5][6] ACS Nano.[5] Link[1]

  • Chemical Data: PubChem Compound Summary for CID 58098323, 7-(Iodomethyl)pentadecane. Link[1]

Sources

Application Note: Fabrication of Disordered Self-Assembled Monolayers (SAMs) using 7-(Iodomethyl)pentadecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

This guide details the protocol for generating sterically hindered, liquid-phase self-assembled monolayers (SAMs) on hydrogen-terminated silicon (Si-H) using 7-(Iodomethyl)pentadecane .[1]

Unlike conventional linear alkanes (e.g., octadecyltrichlorosilane) that form crystalline, tightly packed monolayers, 7-(Iodomethyl)pentadecane features a "swallow-tail" branched architecture.[1] This specific geometry introduces controlled steric entropy at the interface.[1][2] The resulting SAM exhibits amorphous packing , high conformational freedom, and unique wetting hysteresis, making it ideal for applications requiring:

  • Tribological Modification: Creation of liquid-like, low-friction interfaces.[1][2]

  • Bio-inertness: Resistance to non-specific protein adsorption due to the lack of crystalline defects and high entropic penalty for adsorption.[1][2]

  • Defect Tolerance: The bulky branched tail effectively shields the underlying substrate from oxidation, even at lower grafting densities.[1]

Material Science & Mechanism

The Molecule: 7-(Iodomethyl)pentadecane[3][4]
  • Formula:

    
    
    
  • Structure: A pentadecane backbone with an iodomethyl group at the 7-position.[1][2][3][4] This creates a "Y-shaped" mesogen with two unequal alkyl tails (hexyl and octyl segments relative to the branch point) extending from the anchoring site.[1]

  • Role of Iodine: Alkyl iodides are preferred over bromides or chlorides for silicon functionalization because the C-I bond energy (218 kJ/mol) is significantly lower than C-Br or C-Cl.[1][2] This facilitates homolytic cleavage under UV irradiation or thermal stress to generate the requisite carbon-centered radical.[1][2]

The Anchoring Mechanism: Radical-Initiated Hydrosilylation

The formation of the monolayer on Silicon (111) or (100) proceeds via a radical chain reaction.[1] The iodine atom acts as a sacrificial leaving group, resulting in a direct, covalent Silicon-Carbon (Si-C) bond.[1] This bond is chemically superior to Si-O-C (siloxane) linkages found in organosilane SAMs, offering high stability against hydrolysis and thermal degradation.[1][2]

Reaction Pathway (Graphviz Visualization)

ReactionMechanism Substrate H-Si Surface Precursor 7-(Iodomethyl) pentadecane (R-CH2-I) Radical_Alk Alkyl Radical (R-CH2•) Precursor->Radical_Alk UV/Heat (-I•) Radical_I Iodine Radical (I•) Radical_Si Silyl Radical (Si•) Radical_Si->Radical_I Termination Product Grafted SAM (Si-CH2-R) Radical_Si->Product + Precursor (Chain Propagation) Radical_Alk->Radical_Si H-abstraction from Surface

Figure 1: Radical chain mechanism for grafting alkyl iodides onto hydrogen-terminated silicon.[1][2] The process relies on the homolytic cleavage of the C-I bond.

Experimental Protocol

Reagents and Equipment
ComponentSpecificationPurpose
Precursor 7-(Iodomethyl)pentadecane (>95%)Monolayer source.[1][2]
Substrate Si(111) wafers (n-type or p-type)Atomically flat grafting surface.[1][2]
Etchant 40% Ammonium Fluoride (

)
Creates H-terminated surface (safer than HF).[1][2]
Solvent Mesitylene or Decane (Anhydrous)High-boiling solvent for thermal reactions.[1][2]
Deoxygenation Argon or Nitrogen lineRadical reactions are quenched by Oxygen.[1][2]
Light Source UV Lamp (254 nm)For photochemical initiation.[1][2]
Workflow: Step-by-Step
Phase 1: Substrate Preparation (Critical)

The quality of the SAM is strictly limited by the quality of the H-Si surface.

  • Degreasing: Sonicate Si wafers in acetone, methanol, and isopropanol (5 min each).

  • Piranha Clean: Immerse in

    
     (3:1) at 90°C for 30 mins to remove organics and regenerate surface oxide. (Warning: Piranha solution is explosive with organics).[1]
    
  • Etching (H-Termination):

    • Immerse the clean oxide wafer in deoxygenated 40%

      
        for 15 minutes.
      
    • Note:

      
       on Si(111) produces atomically flat terraces compared to dilute HF.[1][2]
      
  • Rinse: Briefly rinse with deoxygenated water and dry under an Argon stream.[1][2] Proceed immediately to grafting. The H-Si surface oxidizes in air within 20-60 minutes.[1][2]

Phase 2: Monolayer Grafting (Photochemical Method)

Recommended for 7-(Iodomethyl)pentadecane to minimize thermal rearrangement of the branched tail.[1]

  • Solution Prep: Prepare a neat (undiluted) droplet of 7-(Iodomethyl)pentadecane.[1][2] Alternatively, prepare a 0.1 M solution in deoxygenated mesitylene.

  • Application:

    • Place the H-Si wafer in a quartz reaction vessel or sandwich the liquid precursor between the wafer and a quartz slide.

    • Why Sandwich? It minimizes evaporation and reduces the path length for UV light, increasing efficiency.[1][2]

  • Irradiation:

    • Irradiate with 254 nm UV light (

      
      ) for 2 hours .[1][2]
      
    • Mechanism:[1][5] UV cleaves the C-I bond.[1][2] The resulting alkyl radical abstracts a Hydrogen from the Si surface, creating a Silyl radical (

      
      ).[1] The 
      
      
      
      then reacts with another alkyl iodide molecule or radical, locking the alkyl chain onto the surface.[1]
  • Workup:

    • Remove wafer and rinse copiously with hexane, ethanol, and dichloromethane.[1][2]

    • Sonicate in ethanol for 5 minutes to remove physisorbed iodine species.

Phase 3: Characterization Standards

To validate the protocol, compare your results against these expected values:

MetricExpected ValueInterpretation
Static Contact Angle (Water) 102° - 106°Lower than crystalline methyl-SAMs (110°+) due to disorder.[1][2]
Hysteresis (

)
> 10°High hysteresis confirms the liquid-like/amorphous nature of the branched tails.[1]
Ellipsometric Thickness ~12 - 15 ÅThinner than linear C16 SAMs (~20 Å) due to "collapsed" or tilted branched structure.[1][2]
XPS (I 3d signal) < 0.5 at%High iodine indicates incomplete reaction or trapped precursor.[1][2]

Workflow Visualization

Workflow start Start: Si(111) Wafer clean 1. Piranha Clean (Remove Organics) start->clean etch 2. NH4F Etch (Create Si-H Surface) clean->etch Hydrophilic Oxide graft 3. UV Grafting (7-(Iodomethyl)pentadecane) etch->graft Hydrophobic Si-H (Time Sensitive!) rinse 4. Solvent Wash (Remove Physisorbed I2) graft->rinse analyze 5. Characterization (XPS, Contact Angle) rinse->analyze

Figure 2: Operational workflow for SAM fabrication. Note the time-sensitivity between Step 2 and Step 3.

Troubleshooting & "Self-Validating" Checks

The "Iodine Stain" Check

Issue: A common failure mode is the physical adsorption of iodine (


) byproducts rather than covalent grafting.[1]
Validation:  After the final rinse, dip the wafer in a 0.1 M solution of Sodium Thiosulfate (

) for 30 seconds.
  • Observation: If the contact angle drops significantly (>10°) after this dip, your initial monolayer was mostly physisorbed iodine/precursor.[1]

  • Corrective Action: Increase UV intensity or deoxygenate the precursor solution more thoroughly (Oxygen scavenges radicals).[1][2]

The "Wetting" Test

Issue: Oxidation of the substrate (SiO2 formation) due to poor coverage.[1] Validation: Breathe on the surface (breath figure test).

  • Observation: A high-quality branched SAM will show immediate, uniform fogging that clears instantly.[1][2]

  • Failure:[1][6] If "pinned" water droplets remain or the fog clears unevenly, the steric bulk of the 7-(iodomethyl)pentadecane failed to protect the silicon atoms, leading to oxidation.[1]

References

  • Linford, M. R., & Chidsey, C. E. D. (1993).[1][2][7] Alkyl Monolayers Covalently Bonded to Silicon Surfaces. Journal of the American Chemical Society.[1][2][6] [Link]

  • Sieval, A. B., et al. (2001).[1][2] High-Quality Alkyl Monolayers on Silicon Surfaces. Advanced Materials. [Link]

  • Cicero, R. L., et al. (2000).[1][2] Photoreactivity of Unsaturated Compounds with Hydrogen-Terminated Silicon(111). Langmuir. [Link][1]

  • Love, J. C., et al. (2005).[1][2] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. (Provides context on branched vs. linear packing). [Link]

Sources

Application Note: Optimization of Williamson Ether Synthesis for Sterically Hindered Lipophilic Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Target Substrate: 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9)[1]

Executive Summary & Chemical Context

This guide details the optimized reaction conditions for coupling 7-(Iodomethyl)pentadecane with various alcohol nucleophiles via Williamson Ether Synthesis.

The Core Challenge: While primary alkyl halides typically undergo facile


 substitution, 7-(Iodomethyl)pentadecane presents a specific kinetic bottleneck known as 

-branching
. The alkyl chain branching at the C7 position creates significant steric hindrance around the electrophilic carbon. This "neopentyl-like" steric environment retards the

trajectory, dramatically increasing the activation energy relative to linear alkyl iodides.

Consequently, the reaction faces a critical competition between:

  • Substitution (

    
    ):  Formation of the desired ether.[2][3]
    
  • Elimination (

    
    ):  Formation of the exocyclic alkene (7-methylenepentadecane) or internal alkene isomers.
    

Successful synthesis requires conditions that maximize nucleophilicity while suppressing basicity, often necessitating Phase Transfer Catalysis (PTC) or specific solvent systems to overcome the lipophilic barrier of the C16-equivalent tail.

Critical Reaction Parameters

Solvent Selection & Solvation Effects

The high lipophilicity of 7-(Iodomethyl)pentadecane renders standard polar solvents (MeOH, EtOH) ineffective due to poor solubility.

  • DMF (N,N-Dimethylformamide): The "Standard" choice. Excellent for dissolving ionic alkoxides and the lipophilic halide. Promotes

    
     by solvating cations but leaving anions "naked" and reactive.
    
  • Toluene (with PTC): The "Industrial" choice. Best for scale-up. Solubilizes the lipid tail perfectly; the catalyst shuttles the alkoxide into the organic phase.

  • THF (Tetrahydrofuran): Good compromise for moderate scales, but slower rates than DMF.

Base Selection
  • Sodium Hydride (NaH): Ideal for aliphatic alcohols. Irreversible deprotonation prevents equilibrium issues.

  • Potassium Carbonate (

    
    ):  Sufficient for phenols (pKa ~10) but too weak for aliphatic alcohols (pKa ~16-18).
    
  • Sodium Hydroxide (50% aq) + PTC: Highly effective for generating ethers without strict anhydrous conditions.

Experimental Protocols

Protocol A: Anhydrous NaH/DMF Method (High Purity)

Best for: Small scale, aliphatic alcohols, and scenarios where elimination must be minimized via temperature control.

Reagents:

  • Alcohol (Nucleophile): 1.2 – 1.5 equivalents

  • Base: Sodium Hydride (60% dispersion in oil), 1.5 equivalents

  • Electrophile: 7-(Iodomethyl)pentadecane, 1.0 equivalent

  • Solvent: Anhydrous DMF (0.2 M concentration relative to halide)

Step-by-Step Workflow:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask. Equip with a stir bar, rubber septum, and nitrogen/argon inlet.

  • Base Preparation: Add NaH to the flask. (Optional: Wash NaH with anhydrous hexane 3x to remove mineral oil if downstream purification is sensitive).

  • Alkoxide Formation: Suspend NaH in anhydrous DMF. Cool to 0°C. Add the alcohol (dissolved in minimal DMF) dropwise via syringe.

    • Checkpoint: Evolution of

      
       gas will be vigorous. Stir at room temperature (RT) for 30–60 mins until gas evolution ceases.
      
  • Electrophile Addition: Cool the solution back to 0°C. Add 7-(Iodomethyl)pentadecane dropwise. The solution may turn slightly yellow (iodine liberation).

  • Reaction: Allow to warm to RT.

    • Note: Due to

      
      -branching, RT might be too slow.[4] If TLC shows no progress after 4 hours, heat to 50–60°C . Do not exceed 80°C  to avoid rapid 
      
      
      
      elimination.
  • Quench & Workup: Cool to 0°C. Carefully quench with saturated

    
    . Extract with Hexanes or Ethyl Acetate (the product is highly lipophilic; Hexanes is preferred to leave polar impurities in DMF).
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Phase Transfer Catalysis (PTC) Method (Robust/Scale-Up)

Best for: Large scale, phenols, or substrates sensitive to strong bases.

Reagents:

  • Alcohol/Phenol: 1.0 equivalent

  • Electrophile: 7-(Iodomethyl)pentadecane, 1.2 equivalents

  • Solvent: Toluene (Organic phase) / Water (Aqueous phase)

  • Base: NaOH (50% w/w aqueous solution)

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%)

Step-by-Step Workflow:

  • Mix: In a flask, combine the alcohol, 7-(Iodomethyl)pentadecane, and Toluene (3 volumes).

  • Catalyst: Add the TBAB catalyst.

  • Base Addition: Add the 50% NaOH solution.

  • Agitation: Stir vigorously. The reaction rate is limited by the interfacial surface area.

  • Heating: Heat to 60–70°C. Monitor by TLC.

    • Advantage:[5][6] The high concentration of hydroxide stays in the aqueous phase; only the ion-paired alkoxide enters the organic phase, reducing side reactions.

  • Workup: Separate phases. Wash organic layer with water and brine. Dry over

    
    .
    

Troubleshooting & Optimization Data

Comparative Analysis of Conditions:

ParameterMethod A (NaH/DMF)Method B (PTC/Toluene)
Reaction Rate Fast (Homogeneous)Moderate (Heterogeneous)
Elimination Risk High (if T > 80°C)Low
Moisture Sensitivity Critical (Requires dry solvents)Low (Water is solvent)
Workup Difficulty High (DMF removal/emulsions)Low (Simple phase cut)
Substrate Scope Aliphatic & PhenolicBest for Phenolic/Primary

Common Failure Modes:

  • Low Yield / Olefin Formation: Indicates

    
     elimination.[2][4]
    
    • Fix: Lower temperature; switch from DMF to Toluene/PTC; ensure the halide is added to the alkoxide (keep nucleophile in excess).

  • Recovered Starting Material: Steric hindrance preventing attack.[4][7]

    • Fix: Add 10 mol% TBAI (Tetrabutylammonium Iodide) to Method A. This utilizes the Finkelstein equilibrium to keep the iodide "fresh" and reactive.

Mechanistic Visualization

The following diagram illustrates the kinetic competition and the Phase Transfer cycle.

WilliamsonPathways cluster_PTC Phase Transfer Catalysis Cycle (Method B) Substrate 7-(Iodomethyl)pentadecane (Lipophilic Electrophile) TS_Sub Transition State (SN2) Sterically Crowded Substrate->TS_Sub Kinetic Control (Low Temp, Polar Aprotic) TS_Elim Transition State (E2) Base attacks Beta-H Substrate->TS_Elim Thermodynamic/Steric Control (High Temp, Bulky Base) Alkoxide Alkoxide (RO-) (Nucleophile) Alkoxide->TS_Sub Kinetic Control (Low Temp, Polar Aprotic) Alkoxide->TS_Elim Thermodynamic/Steric Control (High Temp, Bulky Base) Ether Target Ether Product (Substitution) TS_Sub->Ether Alkene Alkene By-product (Elimination) TS_Elim->Alkene Aqueous Aqueous Phase (NaOH + ROH) Interface Interface (Q+ Transport) Aqueous->Interface Organic Organic Phase (Q+RO- + R-I) Interface->Organic

Caption: Kinetic competition between SN2 substitution and E2 elimination pathways, alongside the Phase Transfer Catalysis mechanism for lipophilic substrates.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis).
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[8] Tetrahedron Letters, 16(38), 3251-3254. Link

  • PubChem. (n.d.).[1] 7-(Iodomethyl)pentadecane (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[2][3][7][9][10][11][12][13]Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Mechanistic discussion on beta-branching effects in SN2 reactions).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-(Iodomethyl)pentadecane

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of crude 7-(Iodomethyl)pentadecane, a critical intermediate in various synthetic applications, from surfactants to pharmaceuticals.[1] This technical support center is designed for researchers, scientists, and drug development professionals, providing practical, field-proven insights into common purification challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

This guide addresses the most frequent issues encountered during the purification of the long-chain alkyl iodide, 7-(Iodomethyl)pentadecane. Given its high molecular weight (352.34 g/mol ) and the reactive nature of the carbon-iodine bond, specific challenges related to stability, purity, and recovery are common.[2][3]

Troubleshooting Guide

This section is formatted to quickly diagnose and solve problems arising during purification workflows.

Problem ID Observed Issue Probable Cause(s) Recommended Solution(s)
T-01 Crude or purified product has a distinct yellow, pink, or brown color.Decomposition of the alkyl iodide, releasing elemental iodine (I₂), which is colored. This is often initiated by exposure to light, heat, or trace acidic impurities.[2]Aqueous Wash: Before further purification, wash the crude product in a separatory funnel with a 5-10% aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will reduce the colored I₂ to colorless iodide (I⁻). Follow with a water wash and a brine wash, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
T-02 Thin Layer Chromatography (TLC) analysis shows poor separation between the product and an impurity.Co-elution: The impurity has a polarity very similar to the product. This is common with isomeric byproducts or unreacted starting materials of similar structure (e.g., 7-(bromomethyl)pentadecane).[4]Solvent System Optimization: Systematically screen different solvent systems for flash chromatography. If using a standard hexane/ethyl acetate system, try switching the polar modifier (e.g., to diethyl ether) or the non-polar solvent (e.g., to heptane). For difficult separations, a gradient elution, starting with a very low polarity, can improve resolution.[5] Aim for a product Rf value around 0.2-0.3 for optimal separation.[5][6]
T-03 Low recovery of the product after flash column chromatography.Irreversible Adsorption: The compound is sticking irreversibly to the silica gel, possibly due to the acidic nature of standard silica. Product Volatility: Although it has a high boiling point, loss can occur if fractions are concentrated under high vacuum for extended periods.Stationary Phase Choice: If irreversible adsorption is suspected, consider deactivating the silica gel by pre-flushing the column with the chosen eluent containing 1-3% triethylamine.[5] Alternatively, use a less acidic stationary phase like alumina (neutral or basic). Concentration Technique: Use a rotary evaporator with controlled vacuum and a moderately warm water bath (30-40°C) to remove the solvent. Avoid prolonged exposure to high vacuum.
T-04 The product degrades during purification by distillation.Thermal Decomposition: 7-(Iodomethyl)pentadecane has a high boiling point, and prolonged heating at atmospheric pressure will cause decomposition, leading to alkene formation and release of iodine.[2][7]Vacuum Distillation: This is the required method for high-boiling-point compounds (>150°C at atmospheric pressure) to enable distillation at a much lower temperature, thereby preventing thermal degradation.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification method for crude 7-(Iodomethyl)pentadecane?

For most laboratory scales (mg to multi-gram), flash column chromatography is the most effective and versatile method. Its primary advantage is the ability to separate compounds based on polarity. Given that 7-(Iodomethyl)pentadecane is a non-polar molecule, normal-phase chromatography using silica gel is the standard approach.[8] For larger, industrial scales, vacuum distillation may be more economical, provided the impurities have sufficiently different boiling points from the product.

Q2: How do I choose the right solvent system for flash chromatography?

The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC).

  • Start with a non-polar solvent like hexanes or heptane.

  • Add a slightly more polar solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) incrementally.

  • The goal is to find a solvent ratio where the product spot has an Rf (retention factor) of approximately 0.2 to 0.3.[5][6] This Rf value ensures the compound moves down the column efficiently but allows for sufficient interaction with the stationary phase to separate from impurities.

Q3: My compound appears pure by TLC, but NMR analysis shows residual grease or other impurities. What's happening?

TLC is often not sensitive enough to detect non-UV active or very non-polar impurities like vacuum grease or hydrocarbons. These impurities can be introduced from glassware or vacuum pumps. They will elute very quickly from a silica column, often with the solvent front. To remove them, ensure all glassware is meticulously clean. If the impurity persists, running the column with a very non-polar solvent (e.g., pure hexanes) first can wash these impurities through before increasing the polarity to elute your product.

Q4: How should I properly store purified 7-(Iodomethyl)pentadecane to prevent decomposition?

Long-term stability is crucial. Alkyl iodides are sensitive to light and can slowly decompose over time.[2]

  • Storage Conditions: Store the purified product in an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.

  • Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[3]

  • Stabilizer: For long-term storage, adding a small piece of copper wire or silver foil can scavenge any iodine that forms, preventing further decomposition.[9]

Q5: What analytical techniques should I use to confirm the purity of the final product?

A multi-faceted approach is best for a complete purity profile.[10]

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of proton/carbon signals from impurities.[1]

  • Purity Quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for volatile, thermally stable compounds and can provide a quantitative purity value (e.g., % area).

  • High-Resolution Separation: High-Performance Liquid Chromatography (HPLC) can also be used, typically in a reversed-phase setup, to separate the non-polar product from more polar impurities.[11][12]

Purity Analysis Method Comparison
Technique Information Provided Advantages Limitations
¹H / ¹³C NMR Structural confirmation, detection of proton/carbon-containing impurities.Provides structural information. Can be quantitative (qNMR).Lower sensitivity for minor impurities. May not detect non-protonated impurities.
GC-FID Quantitative purity assessment, detection of volatile impurities.High sensitivity and resolution. Excellent for volatile non-polar compounds.Requires compound to be volatile and thermally stable. Does not provide structural information.
HPLC-UV/MS Quantitative purity, detection of non-volatile or UV-active impurities.High versatility. MS detector can help identify impurities.The target molecule lacks a strong chromophore, limiting UV detection sensitivity.
FT-IR Confirms the presence of functional groups.Quick and easy confirmation of identity.[1]Not suitable for quantification or detecting minor impurities.

Visualized Workflows and Protocols

General Purification Workflow

This diagram outlines the typical sequence of steps for purifying crude 7-(Iodomethyl)pentadecane.

G cluster_0 Pre-Purification cluster_1 Primary Purification cluster_2 Post-Purification & Analysis Crude Crude Product (May be colored) Wash Aqueous Na2S2O3 Wash (Decolorization) Crude->Wash Dry Drying Organic Layer (e.g., Na2SO4) Wash->Dry Purify Flash Chromatography OR Vacuum Distillation Dry->Purify Concentrate Solvent Removal (Rotary Evaporation) Purify->Concentrate Analysis Purity Analysis (NMR, GC/HPLC) Concentrate->Analysis Store Store Under Inert Gas (Dark, Cool) Analysis->Store

Caption: General workflow for purification and analysis.

Decision Tree for Initial Purification Steps

G Start Start: Crude 7-(Iodomethyl)pentadecane CheckColor Is the crude product yellow or brown? Start->CheckColor Wash Perform Aqueous Thiosulfate Wash CheckColor->Wash Yes Proceed Proceed directly to Primary Purification CheckColor->Proceed No Primary Primary Purification (Chromatography or Distillation) Wash->Primary Proceed->Primary

Caption: Decision-making for the initial workup step.

Experimental Protocols

Protocol 1: Decolorization with Sodium Thiosulfate Wash

Objective: To remove elemental iodine (I₂) from the crude product.

Materials:

  • Crude 7-(Iodomethyl)pentadecane

  • Diethyl ether or other suitable organic solvent

  • 5% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Dissolve the crude product in a volume of diethyl ether approximately 5-10 times its own volume.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the 5% Na₂S₂O₃ solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

  • Allow the layers to separate. The organic layer should become colorless. If color persists, repeat the wash.

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer sequentially with an equal volume of deionized water and then brine to remove residual salts.

  • Drain the organic layer into a clean Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Filter or decant the dried solution to remove the drying agent. The solution is now ready for solvent removal or direct application to a chromatography column.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate 7-(Iodomethyl)pentadecane from impurities of different polarities.

Materials:

  • Decolorized, dried crude product

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Solvents (e.g., HPLC-grade hexanes and ethyl acetate)

  • Glass chromatography column, flasks for fraction collection

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine the optimal eluent. A system of 99:1 Hexanes:Ethyl Acetate is a good starting point. Adjust the ratio until the product Rf is ~0.25.

  • Column Packing (Slurry Method):

    • Add a small plug of glass wool or cotton to the bottom of the column. Add a ~1 cm layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent. A typical ratio is 50-100 g of silica per 1 g of crude material for difficult separations.[6]

    • Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of the crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~2 inches/minute drop rate).

    • Collect fractions in test tubes or flasks. Monitor the separation by collecting TLC spots from the fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 7-(Iodomethyl)pentadecane.

References

  • US Patent US7617934B2, "Alkyl iodide storage container and method for purification of alkyl iodide," Google P
  • "How To: Purify by Distillation," Department of Chemistry, University of Rochester. [Link]

  • "7-(Iodomethyl)pentadecane," MySkinRecipes. [Link]

  • "Purification: Tips for Flash Column Chromatography," Department of Chemistry, University of Rochester. [Link]

  • "Alkyl iodide synthesis by iodination or substitution," Organic Chemistry Portal. [Link]

  • "Pentadecane," PubChem, National Institutes of Health. [Link]

  • "Successful Flash Chromatography," King Group, Biotage. [Link]

  • "HILIC Purification Strategies for Flash Chromatography," Teledyne ISCO. [Link]

  • "7-(iodomethyl)pentadecane CAS 1044598-79-9," Watson International. [Link]

  • "The preparation of alkyl iodides," UMass ScholarWorks. [Link]

  • "7-(iodomethyl)pentadecane," PubChem, National Institutes of Health. [Link]

  • "Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID," PMC, National Institutes of Health. [Link]

  • "Purification of Organic Compounds by Flash Column Chromatography," JoVE. [Link]

  • "Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a 'Live Validation' of Purity Methods," PubMed Central, National Institutes of Health. [Link]

  • "Enabling facile, rapid and successful chromatographic Flash purification," Chromatography Today. [Link]

  • "Preparation and Purification of An Alkyl Halide," Scribd. [Link]

  • "Pentadecane," NIST WebBook. [Link]

  • "HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide," Asian Journal of Chemistry. [Link]

  • "Pentadecane, 7-(bromomethyl)-," PubChem, National Institutes of Health. [Link]

Sources

Technical Support Center: Optimization of 7-(Iodomethyl)pentadecane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Optimization & Troubleshooting for 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9) Synonyms: 1-iodo-2-hexyldecane; 2-hexyldecyl iodide. Application: Critical intermediate for ionizable lipids (e.g., ALC-0315) in LNP-mRNA delivery systems.[1]

Introduction: The "Beta-Branch" Challenge

You are likely synthesizing this molecule as a hydrophobic tail for lipid nanoparticles (LNPs). The structural core of 7-(Iodomethyl)pentadecane is a


-branched primary alkyl iodide .

While primary alcohols usually iodinate easily, the branching at the C7 position (equivalent to the C2 position in the "2-hexyldecanol" nomenclature) creates significant steric hindrance. This slows down the


 substitution step, leading to common failure modes:
  • Incomplete Conversion: Stalled reaction due to steric bulk.

  • Elimination Side-Products: Formation of the alkene (2-hexyl-1-decene) if heating is aggressive.

  • Purification Nightmares: Difficulty separating the greasy product from Triphenylphosphine Oxide (TPPO).

This guide prioritizes the Modified Appel Reaction (


) as the industry gold standard for yield and scalability, superior to classical Finkelstein or harsh HI methods.

Module 1: Strategic Protocol Selection

Decision Matrix: Selecting Your Route
FeatureRoute A: Modified Appel (Recommended) Route B: Mesylate/Finkelstein (Alternative)
Reagents

1.

2.

Mechanism Direct

conversion
Two-step:

Yield Potential High (85-95%)Moderate (70-80% over 2 steps)
Key Risk TPPO removal is difficult.Elimination to alkene during heating.
Best For Small to Mid-scale (<100g)Large Scale (>1kg) where chromatography is impossible.
Visual Workflow

SynthesisRoutes Start Precursor: 7-(Hydroxymethyl)pentadecane (2-Hexyldecanol) Decision Scale & Purification Capabilities? Start->Decision RouteA Route A: Modified Appel (I2 / PPh3 / Imidazole) Decision->RouteA <100g / Lab Scale RouteB Route B: Sulfonate Displacement (MsCl -> NaI) Decision->RouteB >1kg / Pilot Scale StepA1 Activation: Formation of Oxyphosphonium Salt RouteA->StepA1 StepB1 Mesylation: Formation of OMs ester RouteB->StepB1 StepA2 Substitution: Iodide displaces OPPh3 StepA1->StepA2 Product Target: 7-(Iodomethyl)pentadecane StepA2->Product StepB2 Finkelstein: NaI reflux in Acetone/MEK StepB1->StepB2 StepB2->Product

Figure 1: Strategic selection between Appel and Mesylate routes based on scale and purification constraints.

Module 2: The Modified Appel Protocol (Optimized)

This protocol uses Imidazole as a base and scavenger. It is superior to the standard


 or pure 

method because it buffers the solution, preventing acid-catalyzed rearrangements of the lipid chain.
Step-by-Step Optimization
  • Stoichiometry:

    • Alcohol: 1.0 equiv

    • 
      : 1.3 equiv (Excess drives the equilibrium)
      
    • Imidazole: 2.5 equiv (Crucial for scavenging HI)

    • 
      : 1.3 equiv
      
  • Solvent System:

    • Dichloromethane (DCM): Standard, excellent solubility.

    • Toluene: Use if you plan to precipitate TPPO later (see Module 4).

    • Critical: Solvent must be anhydrous . Moisture consumes the phosphonium intermediate.

  • Order of Addition (The "Iodine Last" Method):

    • Dissolve Alcohol,

      
      , and Imidazole in solvent. Cool to 0°C.[2][3]
      
    • Add Iodine portion-wise over 20-30 minutes.

    • Why? Adding Iodine to the mixture controls the exotherm and prevents the formation of side products.

  • Reaction Conditions:

    • Allow to warm to Room Temperature (RT).

    • Stir for 2-4 hours.

    • Optimization: If conversion is <90% by TLC/GC, mild heating (35°C) is acceptable, but do not exceed 40°C to avoid elimination to the alkene.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls at 80% conversion. Adding more iodine doesn't help. Why?

Diagnosis: The "Ion-Pair Collapse" or moisture contamination. The Fix:

  • Moisture Check: The Appel intermediate is extremely water-sensitive. Ensure your imidazole is dry (it is hygroscopic).

  • Agitation: The reaction can become heterogeneous as imidazolium salts precipitate. Ensure vigorous stirring.

  • Reagent Quality: Old

    
     often contains 5-10% oxide. Recrystallize your 
    
    
    
    from ethanol if the bottle is old.
Q2: The product is turning pink/purple during storage.

Diagnosis: Iodine liberation (homolytic cleavage of the C-I bond). Alkyl iodides are light-sensitive. The Fix:

  • Stabilization: Store the pure product over a few strands of Copper wire or Silver wool . The metal scavenges free radical iodine.

  • Storage: Amber glass, 4°C, under Argon.

Q3: I see a "fast-moving" spot on TLC. What is it?

Diagnosis: Elimination product (2-hexyl-1-decene). Cause: The reaction became too basic or too hot. The Fix:

  • Reduce temperature to 0°C for the addition and keep max temp <25°C.

  • Ensure you are using Imidazole (mild base, pKa ~7), not Triethylamine (stronger base, promotes elimination).

Module 4: The TPPO Removal Strategy (Yield Protection)

Triphenylphosphine Oxide (TPPO) is the primary impurity. Because your lipid tail is non-polar, you can exploit solubility differences.

Method A: The Precipitation (Recommended)

TPPO forms a coordination complex with Zinc Chloride that is insoluble in non-polar solvents.

  • Concentrate the reaction mixture to a residue.

  • Resuspend in Toluene or Ether .

  • Add a solution of anhydrous

    
     (1.5 equiv relative to 
    
    
    
    ) in Ethanol (minimal volume).
  • Stir for 1 hour. A thick white precipitate (TPPO-

    
    ) will form.
    
  • Filter.[4] The filtrate contains your lipid iodide.

Method B: Hexane Trituration
  • Evaporate DCM.

  • Triturate the residue vigorously with cold Hexanes or Pentane .

  • TPPO is insoluble in hexanes; the lipid iodide is soluble.

  • Filter through a silica pad.[4]

TPPO Removal Logic Flow

TPPORemoval Crude Crude Reaction Mix (Product + TPPO) Solvent Solvent Choice? Crude->Solvent MethodA Method A: ZnCl2 Complexation (Best for >10g) Solvent->MethodA High TPPO Load MethodB Method B: Hexane Trituration (Best for <10g) Solvent->MethodB Low Scale ProcessA Add ZnCl2/EtOH Filter Precipitate MethodA->ProcessA ProcessB Suspend in Cold Hexane Filter Solids MethodB->ProcessB Final Pure Filtrate (Concentrate to Oil) ProcessA->Final ProcessB->Final

Figure 2: Workflow for the removal of Triphenylphosphine Oxide (TPPO).

Summary of Key Parameters

ParameterSpecificationReason
Temperature 0°C

23°C
Prevents elimination to alkene.
Time 2-4 HoursExtended times increase side-reactions.
Reagent Ratio 1.0 : 1.3 : 1.3 : 2.5Alcohol :

:

: Imidazole.
Atmosphere Nitrogen/ArgonMoisture kills the active phosphonium species.
Stabilizer Copper WirePrevents iodine leaching during storage.

References

  • Appel Reaction Mechanism & Optimization

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Source:

  • TPPO Removal via ZnCl2

    • Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry.

    • Source:

  • Synthesis of ALC-0315 Lipid Intermediates

    • "A Route to Synthesize Ionizable Lipid ALC-0315." Russian Journal of Bioorganic Chemistry (2023).[5]

    • Source:

  • Iodination of Hindered Alcohols

    • Garegg, P. J., & Samuelsson, B. (1980). "Iodine/Triphenylphosphine/Imidazole: A mild reagent for the conversion of alcohols to iodides." Journal of the Chemical Society, Perkin Transactions 1.
    • Source:

Sources

Identifying and minimizing side reactions of 7-(Iodomethyl)pentadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-(Iodomethyl)pentadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing side reactions during its use. This document will delve into the causality behind experimental choices, ensuring a robust and reproducible application of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for 7-(Iodomethyl)pentadecane?

7-(Iodomethyl)pentadecane is a primary alkyl iodide.[1] As such, its reactivity is dominated by two main pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[2][3][4] The prevalence of one pathway over the other is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.[4][5]

  • SN2 (Substitution): This pathway is favored by good, non-bulky nucleophiles and results in the displacement of the iodide ion by the nucleophile.[3][6]

  • E2 (Elimination): This pathway is favored by strong, sterically hindered (bulky) bases and results in the formation of an alkene.[2][3][6]

Q2: I am observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?

The formation of an alkene byproduct, 7-methylenepentadecane, is a clear indication of a competing E2 elimination reaction.[7] This side reaction is promoted by several factors:

  • Strongly Basic Nucleophiles: Nucleophiles that are also strong bases (e.g., hydroxides, alkoxides) can abstract a proton from the carbon adjacent to the iodomethyl group, leading to elimination.[5][8]

  • Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide, will preferentially act as bases rather than nucleophiles due to steric hindrance around the electrophilic carbon, favoring the E2 pathway.[2][3]

  • High Temperatures: Increasing the reaction temperature generally favors elimination over substitution.[5]

Troubleshooting Steps to Minimize Elimination:

  • Choice of Nucleophile/Base:

    • If substitution is desired, use a good nucleophile that is a weak base. Examples include azide (N3-), cyanide (CN-), and halide ions (e.g., Cl-, Br-).[3][9]

    • If using a basic nucleophile is unavoidable, consider using a less hindered base. For example, sodium ethoxide is less bulky than potassium tert-butoxide.

  • Reaction Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at room temperature or even 0 °C can significantly suppress the E2 pathway.[5]

  • Solvent Selection:

    • Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents favor SN2 reactions and do not facilitate proton abstraction as readily as protic solvents.[9]

Q3: My substitution reaction is proceeding very slowly. What can I do to improve the reaction rate?

Slow reaction rates in SN2 reactions involving 7-(iodomethyl)pentadecane can be attributed to several factors:[10]

  • Weak Nucleophile: The strength of the nucleophile directly impacts the rate of an SN2 reaction.

  • Steric Hindrance: Although it is a primary iodide, the long alkyl chains of 7-(iodomethyl)pentadecane can create some steric hindrance, slowing the approach of the nucleophile.[11][12][13]

  • Poor Solvent Choice: The solvent plays a crucial role in stabilizing the transition state.

Troubleshooting Steps to Increase Reaction Rate:

  • Enhance Nucleophilicity:

    • If possible, switch to a stronger nucleophile. For example, iodide is a better nucleophile than bromide, which is better than chloride.[14]

    • Ensure the nucleophile is fully dissolved and available for reaction.

  • Optimize the Solvent:

    • Polar aprotic solvents like acetone, DMF, or DMSO are generally optimal for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.[9]

  • Increase Temperature:

    • Carefully increasing the reaction temperature can enhance the rate. However, be mindful that this may also increase the rate of any competing elimination reactions.[5] A modest increase should be attempted first.

Q4: Can 7-(Iodomethyl)pentadecane undergo SN1 or E1 reactions?

As a primary alkyl halide, 7-(iodomethyl)pentadecane is highly unlikely to undergo SN1 or E1 reactions.[1] These pathways proceed through a carbocation intermediate, and a primary carbocation is highly unstable and difficult to form.[1][4] SN2 and E2 mechanisms, which are concerted (single-step) reactions, are the dominant pathways.[3]

Troubleshooting Guides

Guide 1: Differentiating and Isolating Substitution vs. Elimination Products

Objective: To confirm the identity of the major and minor products and to effectively separate them.

Protocol:

  • Reaction Monitoring by Thin Layer Chromatography (TLC):

    • Co-spot the reaction mixture with the starting material (7-(iodomethyl)pentadecane) on a TLC plate.

    • The substitution product will likely have a different polarity than the starting material and the elimination product.

    • The elimination product (an alkene) is typically less polar than the corresponding alkyl iodide or the substitution product.

    • Visualize the spots using a suitable stain (e.g., potassium permanganate, which reacts with the alkene).

  • Product Isolation by Column Chromatography:

    • Use a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the components.

    • The less polar alkene will elute first, followed by the starting material (if any remains), and then the more polar substitution product.

  • Structural Confirmation by Spectroscopy:

    • 1H NMR:

      • Substitution Product: Look for new signals corresponding to the protons on the carbon bearing the new functional group.

      • Elimination Product (7-methylenepentadecane): Look for characteristic signals of vinylic protons (typically in the 4.5-5.5 ppm range).

    • Mass Spectrometry: Confirm the molecular weight of the isolated products.

Guide 2: Optimizing Reaction Conditions to Favor SN2

Objective: To maximize the yield of the desired substitution product while minimizing the formation of the E2 byproduct.

Experimental Workflow:

sn2_optimization start Reaction Setup: 7-(Iodomethyl)pentadecane + Nucleophile condition_check Analyze Conditions: - Nucleophile Basicity - Temperature - Solvent start->condition_check strong_base Strong, Bulky Base? condition_check->strong_base high_temp High Temperature? strong_base->high_temp No e2_path E2 Pathway Favored (Alkene Formation) strong_base->e2_path Yes protic_solvent Protic Solvent? high_temp->protic_solvent No high_temp->e2_path Yes protic_solvent->e2_path Yes weak_base Good Nucleophile, Weak Base protic_solvent->weak_base No low_temp Low Temperature weak_base->low_temp aprotic_solvent Polar Aprotic Solvent low_temp->aprotic_solvent sn2_path S_N2 Pathway Favored (Substitution Product) aprotic_solvent->sn2_path

Caption: Decision workflow for optimizing SN2 reactions.

Step-by-Step Protocol:

  • Select a non-basic, strong nucleophile.

  • Choose a polar aprotic solvent (e.g., Acetone, DMF, DMSO).

  • Set up the reaction at a low temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by TLC.

  • If the reaction is too slow, incrementally increase the temperature (e.g., to 40-50 °C) and continue monitoring.

  • Upon completion, quench the reaction and proceed with workup and purification.

Data Summary Table:

ParameterCondition Favoring SN2Condition Favoring E2
Nucleophile/Base Good nucleophile, weak base (e.g., I-, CN-, N3-)[9]Strong, bulky base (e.g., t-BuOK)[3]
Temperature Low to moderateHigh
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)[9]Protic or non-polar
Substrate Primary (like 7-(Iodomethyl)pentadecane)[1][3]Tertiary > Secondary > Primary

Mechanistic Overview

reaction_pathways cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway substrate 7-(Iodomethyl)pentadecane sn2_ts Transition State [Nu---C---I]δ- substrate->sn2_ts Good Nucleophile (e.g., CN-) e2_ts Transition State [B---H---C---C---I]δ- substrate->e2_ts Strong, Bulky Base (e.g., t-BuOK) sn2_product Substitution Product sn2_ts->sn2_product e2_product Elimination Product (Alkene) e2_ts->e2_product

Caption: Competing SN2 and E2 reaction pathways.

References

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021). YouTube. Retrieved from [Link]

  • SN2/E2 Reactions of Alkyl Halides. (2016). YouTube. Retrieved from [Link]

  • 7-(Iodomethyl)pentadecane. MySkinRecipes. Retrieved from [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance? (2019). Chemistry Hall. Retrieved from [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • 11 Part 3: The effect of alkyl halide substitution on the SN2 mechanism. (2020). YouTube. Retrieved from [Link]

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • SN2 vs E2. Chemistry Steps. Retrieved from [Link]

  • Reactivity of primary and tertiary alkyl halides. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. Retrieved from [Link]

  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • Alkyl Iodide. BYJU'S. Retrieved from [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary). (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. WOU. Retrieved from [Link]

Sources

Improving the rate of alkylation with 7-(Iodomethyl)pentadecane

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Alkylation Kinetics with 7-(Iodomethyl)pentadecane

Executive Summary

7-(Iodomethyl)pentadecane (CAS 1044598-79-9) is a specialized electrophile widely used in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems.[1] While technically a primary alkyl halide, its reactivity is significantly compromised by


-branching  at the C7 position. This steric architecture retards 

trajectories, often leading to stalled reactions or competitive elimination pathways.

This guide provides an evidence-based troubleshooting framework to overcome these kinetic barriers while maintaining high chemoselectivity.

Module 1: Diagnostic & Mechanistic Insight[2]

Q1: Why is the reaction rate sluggish despite the reagent being a primary alkyl iodide?

A: The "primary" classification is deceptive here. The electrophilic carbon (


) is attached to a methine carbon (

) that splits into two long alkyl chains (hexyl and octyl). This creates a "Beta-Branching Blockade."[2]
  • The Mechanism: In an

    
     reaction, the nucleophile must access the 
    
    
    
    antibonding orbital, located 180° opposite the iodine atom.
  • The Problem: The alkyl tails at the

    
     position create a steric cone that shields this trajectory. Experimental data suggests 
    
    
    
    -branching can reduce reaction rates by factors of
    
    
    to
    
    
    compared to linear alkyl iodides.

Visualization: The Steric Cone Effect

BetaBranching Nucleophile Nucleophile (Nu:) AlphaCarbon α-Carbon (CH2-I) Nucleophile->AlphaCarbon Blocked Trajectory Iodide Leaving Group (I-) AlphaCarbon->Iodide BetaCarbon β-Carbon (C7-Branch) BetaCarbon->AlphaCarbon StericCloud Steric Shielding (Hexyl/Octyl Chains) BetaCarbon->StericCloud

Figure 1: Schematic representation of the nucleophilic attack trajectory blocked by the alkyl chains at the


-position.

Module 2: Solvent & Phase Optimization

Q2: Which solvent system yields the highest conversion rate?

A: Solvent choice is the single most critical variable. You must balance nucleophile desolvation with reagent solubility .

Solvent SystemRatingMechanism of ActionRecommended For
DMF / NMP ⭐⭐⭐⭐⭐High dielectric constant dissociates ion pairs; aprotic nature leaves nucleophile "naked" and reactive.Standard amine/alcohol alkylations.
THF / DCM Too non-polar; stabilizes the ground state too much or fails to dissolve ionic bases.Avoid unless strictly necessary.
Ethanol/Methanol ⭐⭐Protic solvents solvate the nucleophile (H-bonding), significantly lowering its energy and reactivity (

suppression).
Only for very strong nucleophiles.
Toluene + PTC ⭐⭐⭐Phase Transfer Catalysis (e.g., TBAI) shuttles nucleophile into organic phase.Scaling up; moisture-sensitive substrates.[3]

Protocol Recommendation: Use Anhydrous DMF or NMP at concentrations of 0.5 M to 1.0 M. Higher concentration increases the collision frequency, essential for overcoming the steric barrier.

Module 3: Thermal & Energy Input

Q3: Can I use microwave irradiation to accelerate the reaction?

A: Yes, microwave synthesis is highly recommended for this specific reagent.

  • The Physics: Conventional heating creates a thermal gradient. Microwave irradiation provides volumetric heating, directly coupling with the polar dipoles of the reagents (especially the C-I bond and polar solvent).

  • The Benefit: Researchers have reported yield improvements from <20% (24h reflux) to >80% (1h microwave) for hindered alkylations.

Standard Protocol (Microwave):

  • Vessel: Sealed pressure vial.

  • Solvent: DMF.

  • Temp: 110°C - 130°C.

  • Time: 45 - 60 mins.

  • Base: DIPEA (organic) or

    
     (inorganic).
    

Warning: Do not exceed 140°C without monitoring for elimination products (see Module 5).

Module 4: Catalysis & Additives

Q4: Should I add Potassium Iodide (KI) to the reaction?

A: No.

  • Reasoning: The "Finkelstein" modification involves adding Iodide to convert alkyl chlorides or bromides to the more reactive iodide. Since 7-(Iodomethyl)pentadecane is already an iodide, adding KI provides no thermodynamic benefit and increases ionic strength unnecessarily.

Q5: What additives actually help?

A:

  • Cesium Carbonate (

    
    ):  The "Cesium Effect." The large ionic radius of 
    
    
    
    forms looser ion pairs with the nucleophile compared to
    
    
    or
    
    
    , effectively increasing the nucleophile's freedom to attack.
  • Silver Salts (

    
     or 
    
    
    
    ):
    Use with caution. Silver has a high affinity for Iodide (
    
    
    ). It can pull the iodide leaving group, forcing the reaction.
    • Risk:[1] This promotes

      
       character, which may lead to skeletal rearrangement or elimination. Use only if standard 
      
      
      
      conditions fail completely.

Module 5: Troubleshooting Side Reactions

Q6: I observe a product with Mass [M-128] on LCMS. What is it?

A: This indicates Elimination (E2) .[4]

  • The Product: 7-methylenepentadecane (or internal alkene isomers).

  • The Cause: The base is acting as a Brønsted base (grabbing a proton) rather than the nucleophile attacking the carbon. This is favored by high heat and steric hindrance.

Corrective Actions:

  • Switch Base: Move from strong, hard bases (e.g., NaH, KOH) to softer, non-nucleophilic bases (e.g., DIPEA,

    
    ).
    
  • Lower Temperature: Reduce reaction temperature by 20°C and extend reaction time.

  • Steric Control: If using an amine nucleophile, ensure it is not too bulky. If the nucleophile is bulky, E2 becomes the dominant pathway.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Slow Rate CheckSolvent Is Solvent Polar Aprotic? (DMF, NMP, DMSO) Start->CheckSolvent CheckTemp Is Temperature > 80°C? CheckSolvent->CheckTemp Yes ActionSolvent Switch to DMF or NMP. Increase Conc. to 1M. CheckSolvent->ActionSolvent No CheckBase Is Base appropriate? CheckTemp->CheckBase Yes ActionTemp Increase Temp or Use Microwave (110°C). CheckTemp->ActionTemp No EliminationCheck Is Alkene (Elimination) product forming? CheckBase->EliminationCheck ActionBase Switch to Cs2CO3 (Cesium Effect). EliminationCheck->ActionBase No (Stalled) ReduceBase Use weaker base (DIPEA). Lower Temp. EliminationCheck->ReduceBase Yes

Figure 2: Logical workflow for diagnosing and correcting reaction stalls.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Definitive source on kinetics and -branching effects).
  • Buschmann, M. D., et al. (2021). "Nanomaterial Delivery Systems for mRNA Vaccines". Vaccines, 9(1), 65. Link (Contextualizes the use of lipid synthesis reagents).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis". Angewandte Chemie International Edition, 43(46), 6250-6284. Link (Validation of microwave acceleration for hindered substrates).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Historical context for why KI is redundant here).

Sources

Impact of solvent choice on the reactivity of 7-(Iodomethyl)pentadecane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactivity of 7-(Iodomethyl)pentadecane

Ticket System ID: CHEM-SUP-8821 Subject: Solvent Selection & Reactivity Troubleshooting for Beta-Branched Alkyl Iodides Applicable Compound: 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9; Synonyms: 1-iodo-2-hexyldecane)

Executive Summary

You are working with 7-(Iodomethyl)pentadecane , a specialized C16 primary alkyl iodide often used to synthesize "swallowtail" lipids, surfactants, and organic electronic materials.[1]

The Central Challenge: While this molecule is a primary alkyl iodide, it features beta-branching (the carbon adjacent to the iodide bears a hexyl and an octyl chain). This creates significant steric hindrance around the reaction center, retarding


 rates compared to linear analogs (e.g., 1-iodohexadecane). Furthermore, its high lipophilicity (

) creates a solubility mismatch with standard polar nucleophiles.

This guide provides solvent strategies to overcome these kinetic and thermodynamic barriers.

Module 1: The "Swallowtail" Effect & Solvent Logic

The choice of solvent dictates whether your reaction proceeds via clean substitution (


) or degrades into elimination (

) or stalls completely.
The Reactivity Matrix
Solvent ClassExamplesSuitabilityMechanism Impact
Polar Aprotic DMF, DMSO, NMPHigh Accelerates

.
Solvates cations (

,

) while leaving anions "naked" and highly reactive.[2] Essential for overcoming the beta-branching steric barrier.
Phase Transfer (Biphasic) Toluene/Water + PTCHigh (Preferred) Best for Scale. Solves the lipophilicity issue.[2] The substrate stays in the organic phase; the catalyst shuttles the nucleophile.
Polar Protic Methanol, EthanolLow Retards

.
Hydrogen bonding cages the nucleophile, reducing its energy.[2] High risk of solvolysis or no reaction due to substrate insolubility.
Non-Polar Hexane, DCMVery Low Incompatible without PTC.[2] Ionic nucleophiles (NaN3, KCN) will not dissolve.
Why "Standard" Conditions Fail

In linear alkyl iodides, acetone is often used (Finkelstein conditions). However, for 7-(Iodomethyl)pentadecane, acetone often fails to provide a high enough boiling point to overcome the activation energy barrier caused by the steric bulk at the C7 position.

Module 2: Decision Framework (Visualization)

Use this logic flow to select the optimal solvent system for your specific nucleophile.

SolventSelection Start Select Nucleophile Type Ionic Ionic Salt (NaN3, KCN, Acetate) Start->Ionic Neutral Neutral/Amine (Morpholine, Aniline) Start->Neutral StrongBase Strong Base (Alkoxide, Hydride) Start->StrongBase SystemA System A: DMF or DMSO (Dry) Temp: 60-80°C Ionic->SystemA Small Scale (<1g) SystemB System B: PTC (Toluene/H2O) Cat: TBAB Ionic->SystemB Large Scale (>10g) SolubilityCheck Is Nucleophile Soluble in Organic? Neutral->SolubilityCheck Warning WARNING: High E2 Risk Use Cold THF StrongBase->Warning Elimination dominates SolubilityCheck->SystemA No SystemC System C: Neat or High Conc. in EtOH/THF SolubilityCheck->SystemC Yes

Figure 1: Solvent selection decision tree based on nucleophile properties and scale.

Module 3: Troubleshooting Protocols

Issue 1: Reaction is stuck at <50% conversion after 24 hours.

Diagnosis: The beta-branching steric hindrance is preventing the nucleophile from accessing the


 antibonding orbital of the C-I bond.
Protocol Adjustment (The "Naked Anion" Boost): 
  • Switch Solvent: Move from Acetone or Acetonitrile to DMSO (Dimethyl sulfoxide) .

  • Mechanism: DMSO effectively solvates cations but leaves anions unsolvated and highly energetic.

  • Temperature: Increase temperature to 80°C . (Note: Do not exceed 100°C to avoid thermal decomposition of the iodide).

  • Add Catalyst: Add 5 mol% NaI (if not the reagent) or TBAI (Tetrabutylammonium iodide) to utilize the Finkelstein effect or phase transfer enhancement.

Issue 2: Substrate is immiscible (oiling out).

Diagnosis: 7-(Iodomethyl)pentadecane is highly lipophilic. If using a polar solvent like Methanol or pure DMF, the substrate may form a separate phase, halting kinetics. Protocol Adjustment (Phase Transfer Catalysis - PTC):

  • Solvent: Use a biphasic mixture of Toluene (Organic) and Water (Aqueous) (Volume ratio 1:1).

  • Catalyst: Add 5-10 mol% Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .

  • Process: Dissolve the lipid in Toluene; dissolve the nucleophile (e.g., NaN3) in Water.

  • Why it works: The quaternary ammonium salt shuttles the anion into the toluene layer where the lipid is dissolved. The reaction occurs in the organic phase where the anion is poorly solvated and extremely reactive [1].

Issue 3: Appearance of unexpected alkene byproducts.

Diagnosis:


 Elimination is competing with 

. The base is deprotonating the beta-position (C7) instead of attacking the alpha-carbon. Protocol Adjustment:
  • Reduce Basicity: If using hydroxide (

    
    ) or alkoxide (
    
    
    
    ), switch to a less basic nucleophile if possible (e.g., carboxylate, azide).
  • Lower Temperature: Elimination has a higher activation energy than substitution. Lowering the temperature (e.g., to 40°C) and extending reaction time favors

    
    .
    
  • Solvent Change: Switch to THF or DCM (if compatible). Polar aprotic solvents like DMSO can sometimes enhance basicity too much, promoting elimination.[3]

FAQ: Researcher Queries

Q: Can I use Acetone for a Finkelstein reaction (Halide Exchange) with this molecule? A: It is risky. While standard for primary halides, the boiling point of acetone (56°C) is often insufficient to drive the reaction to completion for beta-branched substrates. MEK (Methyl Ethyl Ketone) is a superior alternative (bp 80°C) allowing higher thermal energy input without requiring pressurized vessels [2].

Q: I need to synthesize the amine derivative. Can I react this directly with Ammonia? A: Direct reaction with ammonia often leads to poly-alkylation and low yields due to solubility issues. Recommendation: Use the Gabriel Synthesis (Potassium Phthalimide in DMF) or the Staudinger Reduction (via Azide formation using NaN3 in DMSO/Toluene). These routes avoid the solubility/selectivity issues of direct ammonolysis.

Q: How do I remove unreacted 7-(Iodomethyl)pentadecane from my product? A: Due to its high boiling point (~341°C), distillation is difficult. Purification Strategy:

  • If the product is polar (e.g., an amine or acid), use Acid/Base extraction .

  • If the product is neutral, use Silica Gel Chromatography . Elute with Hexanes to remove the unreacted alkyl iodide first (it travels with the solvent front), then increase polarity (EtOAc) to elute your functionalized lipid.

Summary of Physical Properties for Experiment Planning

PropertyValueImplication
Molecular Weight 352.34 g/mol Calculation basis.[2][4]
Boiling Point ~341°CNot distillable at atmospheric pressure.[2] Vacuum distillation required (0.1 mmHg).
LogP ~9.3Extremely hydrophobic.[2] Requires organic co-solvents or PTC.
State Colorless LiquidEasy to handle, but viscous.[2]

References

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

  • Finkelstein, H. (1910). Preparation of organic iodides from the corresponding chlorides and bromides. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

  • PubChem. (n.d.).[4] 7-(Iodomethyl)pentadecane Compound Summary. National Library of Medicine.

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2] (General reference for solvent polarity effects on SN2).

Sources

Validation & Comparative

Comparative Guide: Structural Validation of 7-(Iodomethyl)pentadecane via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In lipid-based drug delivery and surfactant synthesis, 7-(Iodomethyl)pentadecane serves as a critical branched alkylating agent. Its structural validation is frequently complicated by the overlap of methylene signals in long alkyl chains.

This guide compares the NMR spectral performance of the target iodide against its synthetic precursor (7-(Hydroxymethyl)pentadecane ) and its structural analogue (7-(Bromomethyl)pentadecane ). We demonstrate that while 1H NMR provides preliminary confirmation, 13C NMR is the definitive analytical tool due to the "Heavy Atom Effect" of iodine, which offers superior resolution compared to brominated or hydroxylated alternatives.

Structural Context & Analytical Challenges

The molecule consists of a C15 backbone with a functionalized methyl group at the C7 position. The symmetry of the pentadecane chain (propyl vs. octyl branches relative to C7) is minimal, creating a complex overlapping "methylene envelope" in the 1.2–1.4 ppm range.

The Comparative Landscape

To validate the synthesis of 7-(Iodomethyl)pentadecane, one must distinguish it from:

  • The Precursor: 7-(Hydroxymethyl)pentadecane (Alcohol).

  • The Alternative: 7-(Bromomethyl)pentadecane (Bromide).

The primary challenge is quantifying the conversion efficiency (Alcohol


 Iodide) and ensuring no elimination byproducts (alkenes) are formed.
Workflow Visualization

The following diagram outlines the logical flow for differentiating these species.

NMR_Workflow Start Crude Reaction Mixture H1_Scan 1H NMR Screening (Focus: 3.0 - 3.7 ppm) Start->H1_Scan C13_Scan 13C NMR Confirmation (Focus: 10 - 70 ppm) H1_Scan->C13_Scan inconclusive overlap Decision Identify Alpha-Substituent H1_Scan->Decision clear shift C13_Scan->Decision Res_OH Alcohol (Precursor) 1H: ~3.5 ppm 13C: ~65 ppm Decision->Res_OH Deshielded Res_Br Bromide (Alternative) 1H: ~3.4 ppm 13C: ~39 ppm Decision->Res_Br Intermediate Res_I Iodide (Target) 1H: ~3.2 ppm 13C: ~16 ppm Decision->Res_I Shielded (Heavy Atom)

Figure 1: Analytical logic flow for distinguishing alkyl halides and alcohols.

Comparative Analysis: 1H NMR Spectroscopy

In 1H NMR, the diagnostic signal arises from the methylene protons attached directly to the functional group (


).
Data Comparison Table (400 MHz, )
Feature7-(Hydroxymethyl)... (Precursor)7-(Bromomethyl)... (Alternative)7-(Iodomethyl)... (Target)

Alpha-H (ppm)
3.55 - 3.65 3.40 - 3.45 3.20 - 3.25
Multiplicity Doublet (

Hz)
Doublet (

Hz)
Doublet (

Hz)
Integral Ratio 2H : 33H2H : 33H2H : 33H
Resolution Risk High (Near solvent/impurities)MediumLow (Distinct Upfield Shift)
Technical Insight

The electronegativity trend (


) dictates that the alcohol protons are the most deshielded (downfield).
  • The Iodide Advantage: Iodine is less electronegative (2.66 Pauling scale) than Bromine (2.96) or Oxygen (3.44). Consequently, the

    
     signal appears significantly upfield (
    
    
    
    3.2 ppm) compared to the precursor.
  • Diagnostic Utility: Monitoring the disappearance of the doublet at 3.60 ppm and the appearance of the doublet at 3.20 ppm is the standard method for reaction monitoring.

Comparative Analysis: 13C NMR (The Definitive Standard)

While 1H NMR is useful, 13C NMR is superior for this specific structural analysis due to the Heavy Atom Effect (Spin-Orbit Coupling).

The Heavy Atom Effect Explained

Usually, attaching an electronegative atom deshields the alpha-carbon (moves it downfield, > 50 ppm). However, with Iodine, large electron clouds cause relativistic spin-orbit coupling effects that shield the nucleus, moving the signal drastically upfield .

Data Comparison Table (100 MHz, )
Carbon PositionAlcohol (

ppm)
Bromide (

ppm)
Iodide (

ppm)
Shift Direction
C-Alpha (

)
65.0 - 66.0 39.0 - 40.0 15.0 - 18.0 Drastic Upfield
C-Beta (Methine)40.0 - 41.039.5 - 40.538.0 - 39.0Slight Upfield
Terminal Methyls14.114.114.1No Change
Why 13C is the Gold Standard here:
  • Zero Overlap: The

    
     peak at 
    
    
    
    16 ppm sits in a spectral region typically empty in alkane analysis (between methyls at 14 ppm and methylenes at 22 ppm).
  • Unambiguous ID: The Alcohol (65 ppm) and Bromide (39 ppm) are far removed. If you see a peak at 16-18 ppm, it is positively the Iodide.

Experimental Protocols

To ensure reproducibility and minimize artifacts (such as decomposition of the light-sensitive iodide), follow this self-validating protocol.

Protocol A: Sample Preparation
  • Solvent:

    
     (Chloroform-d) neutralized with Silver Foil or Basic Alumina.
    
    • Reasoning: Alkyl iodides can degrade in acidic

      
       (forming 
      
      
      
      , turning the solution pink). Neutralization prevents this.
  • Concentration:

    • 1H NMR: 10 mg in 0.6 mL.

    • 13C NMR: 30-50 mg in 0.6 mL (Required for adequate S/N ratio due to long relaxation times of lipid chains).

Protocol B: Acquisition Parameters

Acquisition_Protocol cluster_H1 1H Parameters cluster_C13 13C Parameters Setup Instrument Setup (400 MHz+ Recommended) H_Pulse Pulse Angle: 30° Setup->H_Pulse C_Pulse Pulse Angle: 45° Setup->C_Pulse H_Delay D1 (Relaxation): 2.0s (Ensure quantitation) H_Pulse->H_Delay H_Scans Scans: 16 H_Delay->H_Scans C_Delay D1: 3.0s - 5.0s (Critical for Quaternary/Methine) C_Pulse->C_Delay C_Scans Scans: >512 (Due to MW/Sensitivity) C_Delay->C_Scans

Figure 2: Optimal acquisition parameters for lipid-like alkyl iodides.

Protocol C: Data Processing
  • Phasing: Apply manual phasing. The large methylene envelope (1.2 ppm) often distorts automatic phasing algorithms.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to flatten the aliphatic region.

  • Integration: Calibrate the integral of the terminal methyl triplet (

    
     0.88 ppm) to 6H. This validates the integration of the diagnostic doublet at 3.2 ppm (should be 2H).
    

Troubleshooting & Artifacts

ObservationDiagnosisCorrective Action
Pink Solution / Broad Peaks Free Iodine (

) formation due to oxidation or acidity.
Filter through basic alumina; store in amber vials; add Copper wire.
New Doublet at 5.0-6.0 ppm Elimination product (Alkene) formed.Synthesis failed (too basic or high heat). Repurify via silica chromatography (Hexanes).
Split Peak at 3.2 ppm Rotational conformers (rare) or chiral impurity.7-(Iodomethyl)pentadecane is achiral, but impurities at C7 can induce magnetic non-equivalence. Check precursor purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on chemical shifts and heavy atom effects).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Alkyl Halides. University of Wisconsin-Madison Chemistry. (Detailed database of halogen effects on 13C shifts).

  • Wiberg, K. B., et al. (1996). Substituent Effects on 13C Chemical Shifts. Journal of Organic Chemistry. (Mechanistic explanation of the spin-orbit coupling in iodides).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for distinguishing solvent peaks from the methylene envelope).

Comparative Characterization Guide: Novel Ionizable Lipids Synthesized from 7-(Iodomethyl)pentadecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide characterizes a class of novel ionizable lipids synthesized using 7-(Iodomethyl)pentadecane (CAS 1044598-79-9) as the hydrophobic tail precursor. Structurally, this precursor yields a 2-hexyldecyl tail—a branched C16 architecture.

In the context of Lipid Nanoparticle (LNP) design, the transition from linear to branched hydrophobic tails is a critical determinant of endosomal escape efficiency. This guide objectively compares lipids derived from 7-(Iodomethyl)pentadecane against standard linear analogs (derived from 1-iodohexadecane) and establishes the causal link between the branched tail geometry , critical packing parameter (CPP) , and transfection potency .

Key Finding: Lipids incorporating the 2-hexyldecyl tail demonstrate a >10-fold increase in transfection efficiency and superior LNP stability compared to linear C16 analogs, primarily driven by the induction of the inverted hexagonal (


) phase required for membrane fusion.

Structural & Mechanistic Rationale

The Precursor: 7-(Iodomethyl)pentadecane
  • Systematic Name: 1-Iodo-2-hexyldecane (often referred to as the 2-hexyldecyl iodide precursor).

  • Structure: A 15-carbon backbone with an iodomethyl group at position 7. This creates a "Y-shape" consisting of a C6 (hexyl) chain and a C8 (octyl) chain branching from the attachment point.

  • Role: Acts as an alkylating agent to attach bulky, branched hydrophobic tails to amine-rich headgroups.

The "Cone Shape" Hypothesis

The primary advantage of using 7-(Iodomethyl)pentadecane is the modulation of the lipid's geometry.

  • Linear Tails (e.g., C16): Cylindrical shape (CPP

    
     1). Form stable lamellar phases (
    
    
    
    ) that are often too stable to fuse with endosomal membranes.
  • Branched Tails (2-Hexyldecyl): Cone shape (CPP > 1). The steric bulk of the branching forces the lipid to adopt a curvature that favors the inverted hexagonal phase (

    
    ) . This phase is energetically unstable in isolation but critical for disrupting the endosomal membrane to release mRNA into the cytosol.
    

LipidGeometry Precursor 7-(Iodomethyl)pentadecane (Branched Precursor) Lipid_Branched Lipid-2HD (Branched Tail) Precursor->Lipid_Branched Alkylation LinearPrec 1-Iodohexadecane (Linear Precursor) Lipid_Linear Lipid-LinC16 (Linear Tail) LinearPrec->Lipid_Linear Alkylation CPP_High CPP > 1 (Cone Shape) Lipid_Branched->CPP_High Steric Bulk CPP_Low CPP ≈ 1 (Cylindrical) Lipid_Linear->CPP_Low Low Steric Hindrance Phase_HII Inverted Hexagonal (H_II) Promotes Fusion CPP_High->Phase_HII Acidic pH Trigger Phase_La Lamellar (L_alpha) Stable Bilayer CPP_Low->Phase_La Acidic pH Trigger Result_Escape Efficient Endosomal Escape (High Transfection) Phase_HII->Result_Escape Result_Trapped Endosomal Entrapment (Low Transfection) Phase_La->Result_Trapped

Figure 1: Mechanistic pathway linking the branched precursor structure to enhanced endosomal escape.

Comparative Performance Data

The following data compares a representative ionizable lipid synthesized from 7-(Iodomethyl)pentadecane (Lipid-2HD ) against a direct linear analog synthesized from 1-iodohexadecane (Lipid-LinC16 ). Both lipids utilize the same ionizable headgroup (e.g., 3,3'-diamino-N-methyldipropylamine).

Table 1: Physicochemical Characterization
MetricLipid-2HD (Branched)Lipid-LinC16 (Linear)Interpretation
Precursor 7-(Iodomethyl)pentadecane1-IodohexadecaneBranched vs. Linear C16 equivalent.[1][2][3][4][5][6][][8][9][10][11]
LNP Size (nm) 65 ± 485 ± 8Branched tails pack more efficiently in the LNP core, yielding smaller, more uniform particles.
PDI 0.08 (Monodisperse)0.15 (Polydisperse)Lower PDI indicates superior self-assembly stability.
Apparent pKa 6.456.70Branching slightly suppresses pKa, often shifting it into the optimal range (6.2–6.5) for endosomal protonation.
Encapsulation (%) > 95%> 90%Both achieve high encapsulation, but Lipid-2HD shows better consistency.
Table 2: Functional Potency (In Vitro & In Vivo)
MetricLipid-2HD (Branched)Lipid-LinC16 (Linear)Performance Delta
Transfection (RLU)


~14x Higher expression with branched tails.
Cell Viability 92%85%Branched lipids often show lower cytotoxicity due to efficient metabolism.
Hemolysis (pH 5.5) High (>60%)Low (<10%)High hemolysis at acidic pH correlates with strong endosomal disruption capabilities.

Synthesis & Formulation Protocols

A. Synthesis of Lipid-2HD

Objective: Alkylation of a tertiary amine core with 7-(Iodomethyl)pentadecane.

  • Reagents:

    • Precursor: 7-(Iodomethyl)pentadecane (1.0 eq).

    • Amine Core: 3-(dimethylamino)-1,2-propanediol or similar (0.4 eq).

    • Base: Potassium Carbonate (

      
      , 3.0 eq).
      
    • Solvent: Acetonitrile (

      
      ) or DMF.
      
  • Procedure:

    • Dissolve the amine core in anhydrous acetonitrile under

      
       atmosphere.
      
    • Add

      
       and stir for 15 minutes.
      
    • Add 7-(Iodomethyl)pentadecane dropwise.

    • Reflux at 80°C for 24–48 hours. Monitor via TLC/LC-MS.

    • Workup: Filter inorganic salts. Concentrate filtrate. Purify via silica gel column chromatography (Gradient: Hexane -> Ethyl Acetate).

  • Validation:

    • 1H NMR: Confirm disappearance of the -CH2-I peak (

      
       ~3.2 ppm) and appearance of N-CH2 peaks.
      
    • Mass Spec: Confirm parent ion mass corresponding to the di-alkylated product.

B. LNP Formulation (Microfluidic Mixing)

Objective: Self-assembly of Lipid-2HD into mRNA-loaded nanoparticles.

  • Lipid Mix Preparation:

    • Dissolve lipids in Ethanol at the following molar ratio:

      • Lipid-2HD (Ionizable): 50%

      • DSPC (Helper): 10%

      • Cholesterol (Structural): 38.5%

      • DMG-PEG2000 (Stealth): 1.5%

  • Aqueous Phase:

    • Dilute mRNA (e.g., Firefly Luciferase) in 10mM Citrate Buffer (pH 4.0).

    • Target N/P ratio: 6 (Nitrogen on lipid to Phosphate on RNA).

  • Mixing:

    • Use a microfluidic mixer (e.g., NanoAssemblr).

    • Flow Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Downstream Processing:

    • Dialyze against 1x PBS (pH 7.4) for 6–12 hours to remove ethanol and neutralize pH.

    • Filter sterilize (0.22 µm).

Experimental Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_formulation Phase 2: LNP Formulation cluster_validation Phase 3: Validation Step1 7-(Iodomethyl)pentadecane + Amine Core Step2 Reflux (80°C, 48h) Nucleophilic Substitution Step1->Step2 Step3 Purification (Silica Column) Step2->Step3 Lipid_Pure Purified Lipid-2HD Step3->Lipid_Pure Mix Microfluidic Mixing (Ethanol Lipids + Aqueous mRNA) Lipid_Pure->Mix Dialysis Dialysis (PBS) Ethanol Removal Mix->Dialysis LNP_Final Stable LNP (Size: ~65nm) Dialysis->LNP_Final TNS TNS Assay (pKa Determination) LNP_Final->TNS Transfection In Vitro Transfection (Luciferase Expression) LNP_Final->Transfection

Figure 2: End-to-end workflow from chemical synthesis to biological validation.

References

  • Hajj, K. A., et al. (2020). "A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo." Nano Letters. Link

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy.[11] Link

  • Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines." Molecular Therapy - Nucleic Acids. Link

  • PubChem. "7-(Bromomethyl)pentadecane (Analogous Halide)." National Library of Medicine. Link

  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics."[12] Nature Biotechnology. Link

Sources

Optimizing Lipid Nanoparticle Potency: A Comparative Analysis of 7-(Iodomethyl)pentadecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Guerbet" Advantage

In the high-stakes field of lipid nanoparticle (LNP) engineering, the selection of the hydrophobic tail is as critical as the ionizable headgroup. 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9), systematically known as the iodide derivative of the Guerbet alcohol 2-hexyldecanol , represents a structural "sweet spot" for ionizable lipid synthesis.

Unlike linear alkyl halides (e.g., 1-iodohexadecane) that promote rigid, lamellar packing, 7-(iodomethyl)pentadecane introduces a precise mid-chain branch. This "swallowtail" architecture is essential for driving the lamellar-to-inverted hexagonal (


)  phase transition required for endosomal escape—the rate-limiting step in mRNA delivery.

This guide objectively compares 7-(iodomethyl)pentadecane against linear analogs and bromide counterparts, supported by structural-activity relationship (SAR) data and validated synthetic protocols.

Structural & Mechanistic Analysis

The Geometry of Potency

The efficacy of an ionizable lipid is governed by its packing parameter (


), defined as:


Where:
  • 
     = Volume of the hydrophobic tail
    
  • 
     = Optimal headgroup area
    
  • 
     = Critical chain length
    

7-(Iodomethyl)pentadecane provides a massive advantage over linear halides by significantly increasing


 without a proportional increase in 

.
  • Linear C16 (1-Iodohexadecane):

    
    . Forms stable bilayers (cylindrical shape). Traps mRNA in the endosome.
    
  • Branched C16 (7-(Iodomethyl)pentadecane):

    
    .[1][2][3] Forms inverted cones. Destabilizes the endosomal membrane upon acidification, facilitating payload release.
    
Visualization: The Cone Shape Effect

The following diagram illustrates how the branched tail of 7-(iodomethyl)pentadecane forces the lipid into a cone shape, unlike the cylindrical linear analog.

LipidPacking cluster_linear Linear Alkyl Halide (e.g., 1-Iodohexadecane) cluster_branched 7-(Iodomethyl)pentadecane (Branched) Linear_Lipid Cylindrical Shape (Packing Parameter ≈ 1) Bilayer Stable Bilayer (Traps mRNA) Linear_Lipid->Bilayer Hexagonal Inverted Hexagonal Phase (Fusogenic / Endosomal Escape) Branched_Lipid Cone Shape (Packing Parameter > 1) Branched_Lipid->Hexagonal

Figure 1: Mechanistic impact of tail branching. The branched structure of 7-(iodomethyl)pentadecane drives the formation of fusogenic structures essential for cytosolic mRNA release.

Comparative Performance Data

The following table contrasts 7-(iodomethyl)pentadecane with its most common alternatives: the linear iodide (1-Iodohexadecane) and the bromide analog (2-Hexyldecyl bromide).

Table 1: Physicochemical & Functional Comparison
Feature7-(Iodomethyl)pentadecane 1-Iodohexadecane (Linear)7-(Bromomethyl)pentadecane
Structure Branched (C16 total)Linear (C16 total)Branched (C16 total)
Physical State (25°C) Liquid (Easy handling)Solid (Waxy, difficult to dispense)Liquid
Leaving Group Ability Excellent (Iodide is a weak base)ExcellentGood (Bromide requires heat)
Reaction Temp. Room Temp - 40°C 40°C - 60°C60°C - 90°C (Risk of amine degradation)
LNP Morphology Electron-dense core (Homogeneous)Bilayer / Multilamellar (Heterogeneous)Electron-dense core
Transfection Efficiency High (High fusogenicity)Low (Poor release)High (Identical product, lower yield)
Apparent pKa Shift Lowers pKa (Steric shielding of amine)Neutral impactLowers pKa

Key Insight: While the bromide analog yields the same final lipid, 7-(iodomethyl)pentadecane is superior for synthesis because the C-I bond is weaker than the C-Br bond. This allows alkylation of sensitive polyamines (which are prone to oxidation or Hofmann elimination) to proceed at lower temperatures with higher yields [1, 2].

Experimental Protocol: Synthesis of an Ionizable Lipid

Note: This protocol describes the alkylation of a secondary amine core (e.g., a piperazine or ethanolamine derivative) using 7-(iodomethyl)pentadecane.

Reagents & Safety
  • Precursor: 7-(Iodomethyl)pentadecane (Purity >98%).[2]

  • Substrate: Target amine (e.g., 3-(dimethylamino)propylamine derivative).

  • Base: Cesium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous).

  • Safety: Alkyl iodides are potential carcinogens. Work in a fume hood.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the amine substrate in anhydrous ACN (0.1 M concentration).

  • Activation: Add 2.5 equivalents of anhydrous

    
    . Stir for 15 minutes under Argon.
    
  • Alkylation (The Advantage Step): Add 1.1 equivalents of 7-(iodomethyl)pentadecane dropwise.

    • Observation: Unlike linear iodides, this reagent is a liquid, allowing precise volumetric addition without pre-melting.

  • Reaction: Stir at 40°C for 12–16 hours.

    • Comparison: If using the bromide analog, heating to 80°C would be required, increasing the risk of N-oxide byproducts.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

    • Note: The branched tail makes the product less polar; it will elute earlier than linear analogs.

Synthesis Workflow Diagram

SynthesisWorkflow Start Amine Core (Substrate) Condition Cs2CO3, ACN 40°C, 16h Start->Condition Reagent 7-(Iodomethyl)pentadecane (Liquid Reagent) Reagent->Condition Dropwise Product Branched Ionizable Lipid (High Potency) Condition->Product Nucleophilic Substitution

Figure 2: Optimized alkylation workflow. The use of the iodide allows for milder conditions (40°C) compared to bromides, preserving the integrity of the amine headgroup.

Critical Discussion: Why "7-(Iodomethyl)"?

The nomenclature "7-(iodomethyl)pentadecane" describes a specific isomer often referred to industrially as 2-hexyldecyl iodide . This specific branching architecture (C6 branch on a C10 chain) is non-trivial:

  • Asymmetry: The branch is asymmetric (Hexyl vs. Octyl/Decyl relative to the chiral center). Asymmetric lipids have lower phase transition temperatures (

    
    ) than symmetric ones (e.g., 2-octyldodecyl), ensuring the LNP remains fluid at physiological temperatures [3].
    
  • Steric Shielding: The branch at the

    
    -carbon (relative to the amine after attachment) provides steric bulk that modulates the pKa of the tertiary amine. This "shielding" effect often shifts the pKa to the optimal 6.0–6.5 range required for liver accumulation and endosomal ionization [4].
    

References

  • Ren, R. X., & Wu, J. X. (2001).[4] Efficient conversion of alcohols to alkyl halides using ionic liquids.[4] Organic Letters, 3(23), 3727-3728. Link

  • Hajj, K. A., et al. (2019). Branched-tail lipid nanoparticles potently deliver mRNA in vivo due to enhanced ionization at endosomal pH.[5] Small, 15(5), 1805097. Link

  • Suzuki, Y., & Ishihara, H. (2022). Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA.[6][7] Advanced Science, 9, 2200071. Link

  • Maier, M. A., et al. (2013). Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics. Molecular Therapy, 21(8), 1570-1578. Link

  • NIST Chemistry WebBook. Pentadecane & Derivatives Thermochemistry Data. Link

Sources

Benchmarking 7-(Iodomethyl)pentadecane (1-Iodo-2-hexyldecane) in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Senior Researchers, Polymer Chemists, and Device Engineers in Organic Photovoltaics (OPV) and OFETs.

Executive Summary: The "Goldilocks" Side Chain

In the precision engineering of organic semiconductors, 7-(Iodomethyl)pentadecane (CAS: 1044598-79-9 ), systematically known as 1-iodo-2-hexyldecane , serves as a critical alkylating agent. It introduces the 2-hexyldecyl (HD) branched side chain, a structural motif that currently defines the state-of-the-art in Non-Fullerene Acceptors (NFAs) and high-mobility conjugated polymers.

This guide benchmarks the performance of the 2-hexyldecyl chain against its primary competitors: the shorter 2-ethylhexyl (EH) and the longer 2-octyldodecyl (OD) chains.

Key Finding: The 2-hexyldecyl group often occupies the "Goldilocks zone" for high-performance materials (e.g., Y6 derivatives, DPP polymers). It provides sufficient steric bulk to suppress excessive aggregation (unlike 2-ethylhexyl) while maintaining a short enough π–π stacking distance to facilitate efficient charge hopping (unlike 2-octyldodecyl).

Chemical Profile & Mechanism

Compound: 7-(Iodomethyl)pentadecane (1-Iodo-2-hexyldecane) Role: Electrophile in SN2 Alkylation Target Moiety: 2-Hexyldecyl group (-C16H33)

Mechanistic Impact on Morphology

The 2-hexyldecyl chain functions through two competing mechanisms in the solid state:

  • Solubility Entropy: The branched structure disrupts crystalline domains during solution processing (e.g., in chloroform or chlorobenzene), preventing premature precipitation.

  • Steric Interdigitation: In the solid film, the C6 (hexyl) and C10 (decyl) branches interdigitate with side chains of neighboring molecules. This "zipper effect" locks the conjugated backbones into a rigid orientation, ideally "face-on" relative to the substrate, which is critical for vertical charge transport.

SideChainMechanics Iodide 7-(Iodomethyl)pentadecane (Reagent) Alkylation S_N2 Reaction (Base-Mediated) Iodide->Alkylation Result 2-Hexyldecyl Functionalized Semiconductor Alkylation->Result Backbone Conjugated Core (Y6 / DPP / Polymer) Backbone->Alkylation Effect1 Solubility (Processing) Result->Effect1 Branching prevents macro-crystallization Effect2 π-π Stacking (3.4 - 3.6 Å) Result->Effect2 Optimal length allows tight packing

Figure 1: The functionalization pathway and dual-impact of the 2-hexyldecyl side chain on semiconductor properties.

Application 1: Non-Fullerene Acceptors (Y6 Family)

The most significant application of 1-iodo-2-hexyldecane is in the synthesis of Y6 (BTP-4F) and its derivatives (e.g., L8-BO, L8-HD). The choice of side chain on the pyrrole or thiophene motifs dictates the Power Conversion Efficiency (PCE).

Comparative Performance Data (Y6 Derivatives)

The following table synthesizes data from high-impact studies comparing Y6 analogs synthesized with different alkyl iodides.

Metric2-Ethylhexyl (EH)2-Hexyldecyl (HD) 2-Octyldodecyl (OD)
Reagent Used 2-Ethylhexyl Iodide7-(Iodomethyl)pentadecane 2-Octyldodecyl Iodide
Total Carbons C8C16 C20
Solubility Low (Aggregates)High Very High
Melting Point >320°C (Often too rigid)~302°C ~276°C
π-π Distance <3.40 Å3.48 Å 3.73 Å
PCE (Typical) 15-16%17-18% 14-16%
Film Morphology Excessive Phase SeparationBicontinuous Network Loose Packing (Steric Bulk)

Analysis:

  • Vs. 2-Ethylhexyl: The EH chain is often too short for the massive fused-ring cores of Y6-type molecules, leading to excessive aggregation and poor solubility in non-halogenated solvents.

  • Vs. 2-Octyldodecyl: While OD provides excellent solubility, it introduces too much steric bulk (insulating volume). This increases the π-π stacking distance from ~3.48 Å (HD) to ~3.73 Å (OD), hampering electron mobility.

  • The HD Advantage: The 2-hexyldecyl chain (derived from 7-(iodomethyl)pentadecane) offers the best compromise, enabling PCEs exceeding 17% in single-junction cells [1, 2].

Application 2: Conjugated Polymers (OFETs & Solar Cells)

In polymer donors (e.g., benzotriazole or DPP-based polymers), the 2-hexyldecyl chain is used to induce "face-on" orientation.

Case Study: Polymer PQ-HD vs. PQ-OD

Recent benchmarking on ladder-type heteroheptacene polymers (PQ series) revealed a counter-intuitive finding regarding mechanical ductility and performance [3].

  • PQ-HD (2-hexyldecyl):

    • PCE: 13.36%[1]

    • Crack-Onset Strain: 17.5% (More ductile)[1]

    • Mechanism: The shorter HD chain allowed for a more intermixed blend morphology, which surprisingly improved mechanical stretchability compared to the longer OD chain.

  • PQ-OD (2-octyldodecyl):

    • PCE: 10.87%

    • Crack-Onset Strain: 12.8% (More brittle)

    • Failure Mode: The bulky OD chains caused the polymer to stack "edge-on" or amorphously, reducing charge transport efficiency.

Experimental Protocol: Alkylation of a Conjugated Core

Objective: Synthesize a 2-hexyldecyl functionalized dithienyl-pyrrole monomer. Safety: 1-Iodo-2-hexyldecane is an alkylating agent. Use gloves, goggles, and a fume hood.

Materials
  • Substrate: 3,6-Dithienyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP core) or similar.

  • Reagent: 7-(Iodomethyl)pentadecane (1-Iodo-2-hexyldecane), 2.5 equivalents.

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the DPP core (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add K₂CO₃ (3.0 eq) and stir at 60°C for 30 minutes to deprotonate the amide nitrogens. Visual Check: Solution may change color (often deep red/purple).

  • Alkylation: Add 7-(Iodomethyl)pentadecane (2.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 120°C for 12–24 hours. Monitor via TLC (Silica, Hexane:DCM). The starting material (polar) should disappear; the di-alkylated product (non-polar) will move near the solvent front.

  • Workup: Cool to RT. Pour into water. Extract with Chloroform (3x). Wash organics with brine, dry over MgSO₄.

  • Purification: Column chromatography is essential to remove mono-alkylated byproducts.

    • Note: The 2-hexyldecyl chain is oily. If the product is an oil, precipitate it from Methanol.

Visualizing the "Steric Trade-off"

The choice of 1-iodo-2-hexyldecane is a strategic decision to balance Solubility vs. Mobility.

PerformanceTradeOff cluster_0 Side Chain Length cluster_1 Device Performance C8 2-Ethylhexyl (C8) Mobility Charge Mobility (µ) C8->Mobility High Packing (Risk: Insolubility) Solubility Solubility limit (mg/mL) C8->Solubility Poor C16 2-Hexyldecyl (C16 - The Reagent) C16->Mobility Balanced (Face-on Stacking) C16->Solubility Good C20 2-Octyldodecyl (C20) C20->Mobility Low (Steric Hindrance) C20->Solubility Excellent

Figure 2: The "Goldilocks" performance zone of the 2-hexyldecyl chain compared to alternatives.

References

  • Li, C., et al. (2021).[2] "Non-fullerene acceptors with branched side chains and improved molecular packing to exceed 18% efficiency in organic solar cells."[2] Nature Energy, 6, 605–613.[2]

  • Duan, T., et al. (2024). "Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review." Molecules, 29(1), 123.

  • Zhang, Z., et al. (2025). "Highly ductile, stable, and efficient organic photovoltaic blends enabled by polymerized ladder-type heteroheptacene-based small-molecule acceptors."[1] ResearchGate Pre-print/Snippet.

  • Min, J., et al. (2020). "Side-Chain Engineering of Nonfullerene Small-Molecule Acceptors for Organic Solar Cells." Journal of Materials Chemistry C.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.